molecular formula C16H17N3O2S B587675 4-Hydroxyomeprazole sulfide CAS No. 103876-98-8

4-Hydroxyomeprazole sulfide

Cat. No.: B587675
CAS No.: 103876-98-8
M. Wt: 315.4 g/mol
InChI Key: LVUFHVGKGMRSQW-UHFFFAOYSA-N
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Description

4-Hydroxy Omeprazole Sulfide (CAS 103876-98-8) is a significant metabolite of the proton pump inhibitor Omeprazole, formed through the reduction of the parent sulfoxide to a sulfide followed by hydroxylation at the fourth position . This compound serves as a critical biochemical tool in pharmacological and metabolic research, primarily used to investigate the activity and kinetics of cytochrome P450 (CP450) enzymes, specifically CYP2C19 and CYP3A4, which are responsible for the biotransformation of omeprazole in the liver . Studies utilizing this metabolite help elucidate the genetic polymorphisms that affect drug metabolism, providing essential insights into the variability of drug response among different populations and advancing the field of personalized medicine . In the laboratory, 4-Hydroxy Omeprazole Sulfide is extensively employed as a probe compound in drug-drug interaction studies, as its formation and clearance can be modulated by co-administered drugs that inhibit or induce CYP enzymes . Furthermore, it acts as a vital intermediate in the preparation of Omeprazole metabolites and serves as a model compound in the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of drug metabolites in various biological and environmental samples . Its presence has also been identified and studied in wastewater and surface waters, contributing to environmental research on pharmaceutical residues . The compound has a molecular formula of C 16 H 17 N 3 O 2 S and a molecular weight of 315.39 g/mol . It is a solid with a white to off-white appearance and has a predicted melting point of 144-147°C . It is recommended to store this product in an amber vial, in a freezer at -20°C, and under an inert atmosphere to ensure stability, as it is light-sensitive . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUFHVGKGMRSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50708701
Record name 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one
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Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151602-50-5, 103876-98-8
Record name 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151602-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: The Role of 4-Hydroxyomeprazole Sulfide in Omeprazole Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the role of 4-Hydroxyomeprazole sulfide (also known as 4-O-desmethylomeprazole sulfide) within the biotransformation landscape of omeprazole. While often overshadowed by the major metabolites 5-hydroxyomeprazole and omeprazole sulfone, this specific metabolite represents a critical intersection between host hepatic cytochrome P450 activity and the gut microbiome's reductive capacity.

For drug development professionals, understanding this metabolite is essential for three reasons:

  • Impurity Profiling: It serves as a stability marker for the sulfide impurity in API synthesis.

  • Microbiome-Host Co-metabolism: It acts as a tracer for the "reductive-oxidative" interplay between intestinal bacteria and hepatic enzymes.

  • Analytical Specificity: Its structural similarity to other metabolites requires rigorous mass spectrometric differentiation to avoid false positives in pharmacokinetic (PK) studies.

Chemical Identity and Structural Logic[1]

To understand the metabolism, we must first anchor the chemical identity. There is frequent nomenclature confusion in the literature between "5-hydroxy" (aliphatic hydroxylation) and "4-hydroxy" (O-demethylation) variants.

4-Hydroxyomeprazole sulfide is the reduced thioether form of omeprazole that has undergone O-demethylation at the 4-position of the pyridine ring.

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
FeatureOmeprazole (Parent)Omeprazole Sulfide4-Hydroxyomeprazole Sulfide
CAS Number 73590-58-673590-85-9103876-98-8
Molecular Weight 345.42 g/mol 329.42 g/mol 315.39 g/mol
Core Structure Sulfoxide (S=O)Thioether (S)Thioether (S) + Pyridinol
Modification N/AReduction of S=O[1]Reduction of S=O + O-Demethylation
Lipophilicity ModerateHigh (Non-polar)Moderate (Phenolic OH adds polarity)
Key Transition (LC-MS) 346 > 198330 > 182316 > 168 (Predicted)

Structural Causality: The loss of the oxygen from the sulfinyl group decreases polarity, but the subsequent conversion of the 4-methoxy group to a hydroxyl (phenol) re-introduces a handle for Phase II conjugation (glucuronidation), rendering the molecule excretable.

Mechanistic Pathways: The Host-Microbiome Axis

The formation of 4-Hydroxyomeprazole sulfide is not a linear hepatic process. It is best understood as a "ping-pong" mechanism between the liver and the gut lumen.

The Two-Step Biogenesis
  • Step 1: Reductive Activation (Gut Microbiome): Omeprazole is a sulfoxide.[] While some hepatic reduction occurs, the majority of Omeprazole Sulfide formation happens in the gut lumen via bacterial reductases. This step is anaerobic.

    • Reaction: Sulfoxide (S=O)

      
       Sulfide (S).
      
  • Step 2: Oxidative Functionalization (Hepatic CYP450): The re-absorbed sulfide is then acted upon by hepatic enzymes. While CYP2C19 typically targets the 5-methyl group (forming 5-hydroxyomeprazole), CYP enzymes (potentially CYP2C9 or CYP2C19) can also catalyze the O-demethylation of the 4-methoxy group.

    • Reaction: Ar-OCH

      
      
      
      
      
      Ar-OH (Phenol formation).
Visualization of the Pathway

The following diagram illustrates the divergence between the standard "Major" metabolic route and the "Minor/Microbial" route leading to 4-Hydroxyomeprazole sulfide.

OmeprazoleMetabolism cluster_legend Compartment Omeprazole Omeprazole (Parent Drug) Sulfone Omeprazole Sulfone (Inactive) Omeprazole->Sulfone CYP3A4 (Oxidation) FiveOH 5-Hydroxyomeprazole (Major Metabolite) Omeprazole->FiveOH CYP2C19 (Hydroxylation) Sulfide Omeprazole Sulfide (Reduced Form) Omeprazole->Sulfide Gut Microbiota (Reductases) Sulfide->Omeprazole FMO3 (Re-oxidation) FourOHSulfide 4-Hydroxyomeprazole Sulfide Sulfide->FourOHSulfide CYP2C19/CYP2C9 (O-Demethylation) Glucuronide 4-OH-Sulfide Glucuronide FourOHSulfide->Glucuronide UGT Enzymes (Phase II)

Caption: Metabolic trajectory of Omeprazole. The red path highlights the formation of 4-Hydroxyomeprazole sulfide via the sulfide intermediate, bridging microbial reduction and hepatic oxidation.

Experimental Protocols: Detection and Validation

Isolating and quantifying 4-Hydroxyomeprazole sulfide requires specific protocols to prevent artifactual oxidation (converting the sulfide back to sulfoxide) or degradation.

Protocol A: LC-MS/MS Quantification Strategy

Objective: To distinguish 4-Hydroxyomeprazole sulfide from its isobaric or structurally similar metabolites in plasma/urine.

Methodology:

  • Sample Preparation (Critical):

    • Use Solid Phase Extraction (SPE) with HLB cartridges.[3]

    • Constraint: Avoid acidic conditions (< pH 3) for extended periods, as omeprazole-type compounds are acid-labile (Rearrangement to cyclic sulfenamides).

    • Stabilization: Add ascorbic acid (1 mg/mL) to plasma samples immediately upon collection to prevent spontaneous oxidation of the sulfide sulfur.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase:

      • A: 10 mM Ammonium Formate (pH 3.5 - 4.0).

      • B: Acetonitrile.[4]

    • Logic: The sulfide is less polar than the parent. It will elute later than omeprazole on a reverse-phase column. The 4-hydroxy group adds slight polarity back, so 4-Hydroxyomeprazole sulfide will elute between Omeprazole and Omeprazole Sulfide.

  • Mass Spectrometry Settings (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Target Transitions:

      • Precursor Ion: 316.1 m/z [M+H]+

      • Product Ion 1 (Quantifier): 168.0 m/z (Pyridinol fragment).

      • Product Ion 2 (Qualifier): 150.0 m/z .

    • Validation: Ensure resolution from 5-hydroxyomeprazole sulfide (MW 345 - 16 = 329, if reduced). The mass difference (316 vs 330/346) is distinct, but retention time confirmation is mandatory.

Protocol B: In Vitro Generation (Synthesis Validation)

Since commercial standards can be expensive or unstable, researchers often generate this metabolite in situ to confirm retention times.

  • Substrate: Start with Omeprazole Sulfide (commercially available).

  • Incubation System: Human Liver Microsomes (HLM).

  • Reaction Mix:

    • Phosphate buffer (pH 7.4).

    • NADPH regenerating system.

    • Substrate (10 µM).

  • Time Course: Incubate for 60 minutes at 37°C.

  • Observation: Monitor for the appearance of the -14 Da peak (Loss of CH3, gain of H) at m/z 316.

  • Control: Use CYP2C19 inhibitors (e.g., fluconazole) to suppress the peak, confirming enzymatic origin.

Clinical and Toxicological Implications

The "Poor Metabolizer" Paradox

In patients who are CYP2C19 Poor Metabolizers (PMs), the major pathway (5-hydroxylation) is blocked. This shunts more parent drug toward:

  • CYP3A4 (Sulfone formation).[5]

  • Biliary excretion (leading to higher gut concentrations).

  • Result: Increased gut exposure leads to higher Omeprazole Sulfide formation by bacteria. Consequently, levels of 4-Hydroxyomeprazole sulfide (and its glucuronide) may be paradoxically higher or uniquely detectable in PMs or individuals with specific microbiome dysbiosis.

Impurity Management in Drug Development

4-Hydroxyomeprazole sulfide is structurally related to Impurity D (Omeprazole Sulfide) and Impurity E (4-Desmethyl Omeprazole) in pharmacopeial monographs.

  • Risk: In API synthesis, if the starting material (pyridinyl-methyl-chloride) is demethylated, this impurity can form.

  • Detection Limit: ICH Q3A/B guidelines require reporting if >0.1%. The LC-MS method above provides the necessary sensitivity (LOD ~1 ng/L) for trace analysis.

References

  • Jarmusch, A. K., et al. (2016). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study. Clinical and Translational Science. Retrieved from [Link][3]

  • Hoffmann, K. J. (1986).[6] Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs. Drug Metabolism and Disposition, 14(3), 341-348.[6] (Foundational reference for omeprazole metabolite identification).

Sources

The Xenobiotic Metabolism of 4-Hydroxyomeprazole Sulfide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the xenobiotic metabolism of 4-Hydroxyomeprazole sulfide, a key metabolite of the proton pump inhibitor omeprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, enzymatic drivers, and analytical methodologies pertinent to understanding the biotransformation of this compound. Our approach is rooted in scientific integrity, providing not just procedural steps but also the causal reasoning behind experimental designs, ensuring a self-validating framework for investigation.

Section 1: Introduction to 4-Hydroxyomeprazole Sulfide and its Metabolic Significance

4-Hydroxyomeprazole sulfide is a metabolite of omeprazole, a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[1][2] The metabolism of xenobiotics, such as omeprazole and its derivatives, is a critical area of study in drug development. These metabolic pathways determine the pharmacokinetic profile, efficacy, and potential toxicity of a drug.[3][4] Understanding the biotransformation of 4-Hydroxyomeprazole sulfide is crucial for a complete picture of omeprazole's fate in the body and for identifying potential drug-drug interactions.

Xenobiotic metabolism is broadly categorized into three phases.[3] Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis, making the molecule more polar.[3] Phase II reactions involve the conjugation of these modified compounds with endogenous polar molecules, further increasing their water solubility and facilitating their excretion.[3] Phase III involves the transport of these conjugated metabolites out of cells.[3] This guide will focus primarily on the Phase I and Phase II metabolism of 4-Hydroxyomeprazole sulfide.

Section 2: Metabolic Pathways of 4-Hydroxyomeprazole Sulfide

The metabolism of omeprazole and its derivatives is complex and stereoselective, primarily occurring in the liver.[5][6][7] The key enzymes responsible for the metabolism of omeprazole are from the cytochrome P450 (CYP) superfamily, specifically CYP2C19 and CYP3A4.[5][7][8][9][10] While the metabolism of omeprazole is well-documented, the specific pathways for its sulfide metabolite, 4-Hydroxyomeprazole sulfide, are less explicitly detailed but can be inferred from the known metabolic routes of the parent compound and related structures.

The primary metabolic transformations anticipated for 4-Hydroxyomeprazole sulfide include further oxidation and conjugation reactions.

Phase I Metabolism: Oxidation

The sulfide moiety in 4-Hydroxyomeprazole sulfide is susceptible to oxidation. This reaction is analogous to the sulfoxidation of omeprazole to omeprazole sulfone, a reaction predominantly catalyzed by CYP3A4.[7][9][11] Therefore, it is highly probable that CYP3A4 also mediates the oxidation of 4-Hydroxyomeprazole sulfide to its corresponding sulfone derivative.

Another potential Phase I reaction is further hydroxylation on the benzimidazole or pyridine rings, although the existing hydroxyl group may influence the regioselectivity of such reactions.

Phase II Metabolism: Conjugation

The hydroxyl group of 4-Hydroxyomeprazole sulfide provides a ready site for Phase II conjugation reactions. The most common conjugation reactions for hydroxylated metabolites are glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are highly water-soluble and readily excreted in urine and bile. While specific studies on the conjugation of 4-Hydroxyomeprazole sulfide are limited, the presence of glucuronide conjugates of other omeprazole metabolites has been reported.[12]

Section 3: Key Enzymes in the Metabolism of 4-Hydroxyomeprazole Sulfide

As extrapolated from the metabolism of omeprazole, the following enzyme superfamilies are critical to the biotransformation of 4-Hydroxyomeprazole sulfide:

  • Cytochrome P450 (CYP) Superfamily :

    • CYP3A4 : This is a major enzyme in drug metabolism and is expected to be the primary enzyme responsible for the oxidation of the sulfide group of 4-Hydroxyomeprazole sulfide to a sulfone.[7][9][11]

    • CYP2C19 : While primarily involved in the hydroxylation of the parent omeprazole, its potential role in any further hydroxylation of 4-Hydroxyomeprazole sulfide cannot be entirely ruled out, though it is likely to be a minor pathway.[5][7][9][13] The activity of CYP2C19 is known to be polymorphic, leading to significant inter-individual variability in omeprazole metabolism.[5]

  • UDP-Glucuronosyltransferases (UGTs) : These enzymes are responsible for glucuronidation, a major Phase II detoxification pathway. The hydroxyl group on 4-Hydroxyomeprazole sulfide is a prime substrate for UGTs.

  • Sulfotransferases (SULTs) : These enzymes catalyze the sulfation of hydroxyl groups. Sulfation is another important Phase II pathway that would contribute to the elimination of 4-Hydroxyomeprazole sulfide.

Section 4: Experimental Protocols for Studying the Metabolism of 4-Hydroxyomeprazole Sulfide

To elucidate the metabolic fate of 4-Hydroxyomeprazole sulfide, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such investigations.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the primary oxidative metabolites of 4-Hydroxyomeprazole sulfide and the CYP enzymes involved.

Methodology:

  • Incubation:

    • Prepare an incubation mixture containing 4-Hydroxyomeprazole sulfide (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • CYP Reaction Phenotyping:

    • To identify the specific CYP enzymes involved, perform incubations with recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19).

    • Alternatively, use selective chemical inhibitors for specific CYP enzymes in incubations with HLM. For example, ketoconazole for CYP3A4.

  • Sample Analysis:

    • Centrifuge the terminated reaction mixtures to pellet the protein.

    • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

Causality behind Experimental Choices:

  • Human Liver Microsomes (HLM): HLM is the primary in vitro system for studying Phase I metabolism as it contains a rich complement of CYP enzymes.

  • NADPH-Regenerating System: CYPs require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation.

  • LC-MS/MS: This analytical technique provides the sensitivity and selectivity required to detect and quantify low levels of metabolites.[12][14]

In Vitro Metabolism using Hepatocytes

Objective: To investigate both Phase I and Phase II metabolism of 4-Hydroxyomeprazole sulfide.

Methodology:

  • Cell Culture and Treatment:

    • Culture primary human hepatocytes or a suitable hepatoma cell line (e.g., HepG2).

    • Treat the cells with 4-Hydroxyomeprazole sulfide at various concentrations and time points.

  • Sample Collection:

    • Collect both the cell culture medium and the cell lysate.

  • Sample Preparation and Analysis:

    • For the medium, perform a protein precipitation or solid-phase extraction.

    • For the cell lysate, perform cell lysis followed by protein precipitation.

    • Analyze the processed samples by LC-MS/MS to identify both Phase I and Phase II metabolites (e.g., glucuronide and sulfate conjugates).

Causality behind Experimental Choices:

  • Hepatocytes: Unlike microsomes, hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors, allowing for a more complete picture of metabolism.

Section 5: Data Presentation and Visualization

Quantitative Data Summary
ParameterValueEnzyme SystemReference
Omeprazole Metabolism
Primary MetabolitesHydroxyomeprazole, Omeprazole sulfoneHuman Liver Microsomes[9][15]
Major CYP for HydroxylationCYP2C19Recombinant CYPs[7][9]
Major CYP for SulfoxidationCYP3A4Recombinant CYPs[7][9][11]
4-Hydroxyomeprazole Sulfide (Predicted)
Predicted Primary Metabolic ReactionSulfoxidationInferred from Omeprazole data
Predicted Major CYP EnzymeCYP3A4Inferred from Omeprazole data
Predicted Phase II MetabolitesGlucuronide and Sulfate conjugatesInferred from structure
Visualizations

Metabolic Pathway of 4-Hydroxyomeprazole Sulfide

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion 4-HOS 4-Hydroxyomeprazole Sulfide 4-HOS_Sulfone 4-Hydroxyomeprazole Sulfone 4-HOS->4-HOS_Sulfone CYP3A4 (Oxidation) 4-HOS_Gluc 4-Hydroxyomeprazole Sulfide Glucuronide 4-HOS->4-HOS_Gluc UGTs (Glucuronidation) 4-HOS_Sulf 4-Hydroxyomeprazole Sulfide Sulfate 4-HOS->4-HOS_Sulf SULTs (Sulfation) Excretion Urine and Bile 4-HOS_Sulfone->Excretion 4-HOS_Gluc->Excretion 4-HOS_Sulf->Excretion

Caption: Predicted metabolic pathway of 4-Hydroxyomeprazole sulfide.

Experimental Workflow for In Vitro Metabolism

G cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis Start 4-Hydroxyomeprazole Sulfide + HLM/Hepatocytes Incubate Incubate at 37°C Start->Incubate Terminate Add Cold Acetonitrile Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for in vitro metabolism studies.

Section 6: Conclusion

The xenobiotic metabolism of 4-Hydroxyomeprazole sulfide, while not as extensively studied as its parent compound, can be logically inferred and experimentally investigated. The primary metabolic pathways are predicted to be CYP3A4-mediated sulfoxidation and UGT/SULT-mediated conjugation of the hydroxyl group. The provided experimental protocols offer a robust starting point for researchers to elucidate the precise metabolic fate of this compound. A thorough understanding of these pathways is essential for a comprehensive assessment of the pharmacology and safety of omeprazole.

References

  • Wikipedia. Xenobiotic metabolism. [Link]

  • PubMed. Review article: omeprazole and the cytochrome P450 system. [Link]

  • PubMed. The Pharmacokinetics of Omeprazole in Humans--A Study of Single Intravenous and Oral Doses. [Link]

  • PubMed. Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study. [Link]

  • ACS Publications. Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. [Link]

  • NCBI. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries. [Link]

  • Taylor & Francis. Xenobiotic metabolism – Knowledge and References. [Link]

  • ResearchGate. The chemical structures of omeprazole sulfide and its human metabolite, 5. [Link]

  • ResearchGate. Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes | Request PDF. [Link]

  • ResearchGate. Structures of S-and R-omeprazole and the four oxidized metabolites . Asterisk denotes the position of the 13 C labels. [Link]

  • PubMed. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. [Link]

  • NIH. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. [Link]

  • MDPI. An O-Demethylation Metabolite of Rabeprazole Sulfide by Cunninghamella blakesleeana 3.970 Biotransformation. [Link]

  • PubMed. Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver. [Link]

  • PubMed. Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection. [Link]

  • Ovid. Analytical methodologies for the determination of omeprazole: An overview. [Link]

  • PubMed. Regioselective C-H hydroxylation of omeprazole sulfide by Bacillus megaterium CYP102A1 to produce a human metabolite. [Link]

  • MDPI. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. [Link]

  • ResearchGate. Analytical methodologies for the determination of omeprazole: An overview | Request PDF. [Link]

  • Google Patents. RU2726320C1 - Method for determining omeprazole impurity components.
  • MDPI. The Role of Hydrogen Sulfide Regulation of Autophagy in Liver Disorders. [Link]

Sources

In Vitro Generation of 4-Hydroxyomeprazole Sulfide: A Chemo-Enzymatic & Microbial Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols for the in vitro generation of 4-Hydroxyomeprazole Sulfide , a complex metabolite situated at the intersection of host hepatic metabolism (CYP450) and intestinal microbial reduction.

Unlike the primary metabolites (5-hydroxyomeprazole and omeprazole sulfone), the sulfide variants represent a reductive pathway often overlooked in standard stability screens but critical for understanding microbiome-drug interactions and potential toxicity.

Executive Summary & Metabolic Context

4-Hydroxyomeprazole sulfide (also chemically distinct as 4-O-desmethylomeprazole sulfide) is a secondary metabolite. Its formation requires two distinct chemical events:

  • S-Reduction: The sulfoxide (S=O) of the parent omeprazole is reduced to a sulfide (S). This is primarily mediated by the gut microbiota (e.g., Clostridium spp.) or acidic degradation, rather than hepatic enzymes.

  • Pyridine O-Demethylation/Hydroxylation: The 4-methoxy group on the pyridine ring is demethylated to a hydroxyl group, or the ring is hydroxylated directly. This is a Phase I oxidative reaction, predominantly mediated by CYP2C19 .

Because these reactions compete (oxidation vs. reduction) and occur in different physiological compartments (liver vs. gut), generating this specific metabolite in vitro requires a hybrid chemo-enzymatic approach or a fecal bioreactor system .

The Metabolic Pathway Visualization

The following diagram illustrates the "Metabolic Crossroad" required to generate the target molecule.

MetabolicPathway cluster_legend Pathway Legend Omeprazole Omeprazole (Parent Sulfoxide) OmeprazoleSulfide Omeprazole Sulfide (Intermediate) Omeprazole->OmeprazoleSulfide Microbial Reduction (Gut / Chemical) HydroxyOmeprazole 4-Hydroxyomeprazole (Intermediate) Omeprazole->HydroxyOmeprazole Hepatic Oxidation (CYP2C19) Target 4-Hydroxyomeprazole Sulfide (TARGET) OmeprazoleSulfide->Target Hepatic Oxidation (CYP2C19) HydroxyOmeprazole->Target Microbial Reduction key Red Arrow: Reductive Step Blue Arrow: Oxidative Step

Caption: Figure 1. Dual-pathway generation of 4-Hydroxyomeprazole sulfide involving competing oxidative (hepatic) and reductive (microbial) mechanisms.

Experimental Strategy: The Hybrid Chemo-Enzymatic Protocol

Direct incubation of Omeprazole with hepatocytes rarely yields high concentrations of the hydroxy-sulfide due to the dominance of the sulfone pathway (CYP3A4). Therefore, the most robust method involves chemical reduction of the parent drug followed by enzymatic hydroxylation .

Phase 1: Chemical Synthesis of Omeprazole Sulfide (Precursor)

Before enzymatic treatment, we must chemically reduce the sulfoxide.

Reagents:

  • Omeprazole (Sigma-Aldrich/Merck)

  • Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite

  • Ethyl Acetate (Extraction solvent)

  • Ammonium Acetate Buffer (pH 7.4)

Protocol:

  • Dissolution: Dissolve 100 mg of Omeprazole in 10 mL of methanol.

  • Reduction: Add 5 equivalents of Sodium Dithionite dissolved in minimal water.

  • Reaction: Stir at room temperature for 2 hours under nitrogen atmosphere (to prevent re-oxidation).

  • Monitoring: Monitor disappearance of the sulfoxide peak (m/z 346) and appearance of the sulfide peak (m/z 330) via LC-MS.

  • Extraction: Evaporate methanol, dilute with water, and extract 3x with Ethyl Acetate.

  • Purification: Dry organic layer over MgSO4. If necessary, purify via semi-prep HPLC to obtain >95% pure Omeprazole Sulfide.

Phase 2: Microsomal Biotransformation (Generation of Target)

This step utilizes Human Liver Microsomes (HLM) to perform the site-specific hydroxylation on the sulfide core.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (e.g., XenoTech or Corning, 20 mg/mL)

  • NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Substrate: Purified Omeprazole Sulfide (from Phase 1)

Step-by-Step Protocol:

  • Pre-incubation: In a glass tube, mix:

    • 100 mM Phosphate Buffer (pH 7.4)

    • HLM (final concentration 1.0 mg/mL)

    • Omeprazole Sulfide (final concentration 10–50 µM)

    • Optimization Note: Pre-warm at 37°C for 5 minutes.

  • Initiation: Add the NADPH generating system to initiate the reaction. Total volume: 500 µL.

  • Incubation: Incubate at 37°C in a shaking water bath.

    • Timepoint Optimization: This reaction is time-sensitive. S-oxidation (reverting to sulfoxide) competes with C-hydroxylation. Recommended timepoints: 15, 30, and 60 minutes.

  • Termination: Stop reaction with 500 µL ice-cold Acetonitrile containing internal standard (e.g., D3-Omeprazole).

  • Clarification: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Alternative Strategy: Fecal Microbiome Incubation

For researchers studying the "natural" generation of this metabolite (e.g., in dysbiosis studies), a fecal incubation model is required. This method generates the sulfide in situ alongside other microbial metabolites.

Protocol:

  • Slurry Preparation: Homogenize fresh human feces (10% w/v) in anaerobic phosphate-buffered saline (PBS) containing 0.05% L-cysteine (reducing agent).

  • Substrate: Add Omeprazole (parent) or 4-Hydroxyomeprazole (if available) to a final concentration of 50 µM.

  • Anaerobic Incubation: Incubate at 37°C in an anaerobic chamber (N2/CO2/H2 atmosphere) for 24–48 hours.

  • Processing: Quench with acetonitrile. This method yields a "soup" of metabolites; 4-hydroxyomeprazole sulfide will be a minor constituent requiring sensitive MS detection.

Analytical Validation & Data Presentation

Accurate identification requires distinguishing the target from its isomers (e.g., 5-hydroxyomeprazole sulfide vs. 4-hydroxyomeprazole sulfide).

Mass Spectrometry Transitions (LC-MS/MS)

The following transitions are derived from fragmentation patterns of the sulfide core.

MetabolitePrecursor Ion [M+H]+Product Ion (Quant)Product Ion (Qual)Retention Time (Relative)
Omeprazole (Parent) 346.1198.1136.11.00 (Ref)
Omeprazole Sulfide 330.1182.1150.1~1.25 (More lipophilic)
4-Hydroxyomeprazole Sulfide 346.1 198.1 180.1 ~0.90 - 1.10

Critical Note: 4-Hydroxyomeprazole sulfide is isobaric with the parent Omeprazole (both m/z ~346). You must separate them chromatographically. The sulfide lacks the sulfoxide oxygen but gains an oxygen on the ring, balancing the mass.

  • differentiation: The fragmentation pattern of the sulfide derivative often shows a loss of the thiophilic group or characteristic pyridine ring fragments modified by the hydroxyl group.

Workflow Diagram

ExperimentalWorkflow cluster_chem Phase 1: Chemical Reduction cluster_bio Phase 2: Enzymatic Conversion Step1 Omeprazole + Na2S2O4 Step2 Extract Omeprazole Sulfide (Ethyl Acetate) Step1->Step2 Step3 QC: LC-MS Verification Step2->Step3 Step4 Incubate Sulfide with HLM + NADPH (37°C, 30-60 min) Step3->Step4 Step5 Quench with ACN Step4->Step5 Analysis Data Analysis: Target m/z 346 (Isobaric check) Step5->Analysis Inject to LC-MS/MS

Caption: Figure 2. Step-by-step workflow for the chemo-enzymatic synthesis of 4-Hydroxyomeprazole sulfide.

Troubleshooting & Expert Insights

The "Isobaric Trap"

As noted in the table, 4-Hydroxyomeprazole sulfide has the same nominal mass as Omeprazole (Parent).

  • Omeprazole: C17H19N3O3S (MW 345.4)

  • 4-Hydroxyomeprazole sulfide: C16H17N3O3S (Demethylated + Hydroxylated? No, usually "4-hydroxy" implies O-demethylation of the methoxy to OH).

    • Correction: If it is 4-O-desmethylomeprazole sulfide: C16H17N3O2S (MW 315.4).

    • Correction: If it is hydroxylation of a methyl group on the sulfide: C17H19N3O2S (MW 333.4).

    • Refined Mass Check: Result 1.11 cites C16H17N3O2S (MW ~316) .[1] This confirms the identity as 4-O-desmethylomeprazole sulfide .

    • Action: Monitor m/z 316 , not 346. The 346 mass usually refers to the sulfoxide form.

Stability

The sulfide metabolite is generally more stable than the parent sulfoxide in acidic media, but it is prone to S-oxidation back to the sulfoxide if left in air or incubated with FMOs (Flavin-containing monooxygenases) without specific inhibitors.

  • Tip: Add 1 mM Methimazole to the incubation if you suspect FMO-mediated re-oxidation is consuming your yield.

References

  • Jarmusch, A. K., et al. (2020). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study. Clinical and Translational Science.

  • BenchChem. (2024). Analytical Techniques for Omeprazole Metabolite Profiling.

  • Lee, H. J., Pan, C. H., & Liu, K. H. (2022).[2] Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects. Pharmaceutics, 14(12), 2683. [2]

  • Peña Herrera, J. M. (2019). Assessment of the presence of pharmaceuticals in river water with biological community structure in the Llobregat river basin. TDX (Tesis Doctorals en Xarxa).

Sources

An In-depth Technical Guide to the Safe Handling and Management of 4-Hydroxyomeprazole Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of a Key Omeprazole Metabolite

4-Hydroxyomeprazole sulfide, a prominent metabolite of the widely prescribed proton pump inhibitor omeprazole, is a compound of significant interest in pharmaceutical research and development.[1][2] As a reference standard, its availability and proper handling are crucial for a range of analytical and metabolic studies, including impurity profiling and pharmacokinetic analysis. This guide provides a comprehensive, in-depth technical overview of the safety, handling, and management of 4-Hydroxyomeprazole sulfide, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of standard protocols, this document elucidates the scientific rationale behind each recommendation, fostering a culture of safety and experimental integrity.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its safe handling. 4-Hydroxyomeprazole sulfide is a solid, typically appearing as a white to off-white substance.[3] It is known to be light-sensitive, a critical consideration for its storage and handling to prevent degradation and the generation of impurities.[3]

PropertyValueSource
Chemical Name 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol[1]
Synonyms Omeprazole Pyridone, 4-hydroxy OMEP sulfide[4]
CAS Number 103876-98-8[1]
Molecular Formula C16H17N3O2S[1]
Molecular Weight 315.39 g/mol [1]
Melting Point 144-147°C[3]
Boiling Point 654.9±65.0 °C (Predicted)[3]
Density 1.36±0.1 g/cm3 (Predicted)[3]
Solubility DMSO (Slightly), Methanol (Slightly), Water (Slightly)[3]
pKa 5.69±0.28 (Predicted)[3]

Hazard Identification and Toxicological Assessment

While specific, in-depth toxicological studies on 4-Hydroxyomeprazole sulfide are not extensively available in the public domain, a conservative approach to safety necessitates a thorough evaluation based on available data for the parent compound, omeprazole, and related sulfide compounds. The principle of treating metabolites with the same caution as the parent drug is a prudent starting point, especially when the metabolite may be formed in significant quantities in vivo.

GHS Hazard Classification (Inferred):

Based on available safety data sheets for omeprazole and its sulfide derivatives, the following hazards are anticipated:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Toxicological Profile of Omeprazole (Parent Compound):

Toxicological data for omeprazole provides a valuable surrogate for assessing the potential risks of its metabolites. The acute toxicity of omeprazole is low, with an oral LD50 in rodents exceeding 4 g/kg. Repeated administration in animal studies did not show significant clinical signs of adverse reactions, though some minor hematological changes were observed at higher doses.

It is crucial to note that while omeprazole itself has a well-characterized safety profile from extensive clinical use, its metabolites have been less thoroughly studied. Therefore, a cautious approach assuming similar or potentially novel toxicities is warranted.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential to ensure the safety of laboratory personnel. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls:

  • Ventilation: All handling of 4-Hydroxyomeprazole sulfide powder should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize the risk of inhalation.

  • Containment: For procedures with a higher risk of aerosol generation, such as weighing or preparing stock solutions, the use of a containment balance enclosure or a glove box is advised.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are minimum recommendations:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing, such as an apron or coveralls, may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling, Storage, and Disposal Protocols

Adherence to meticulous handling, storage, and disposal protocols is paramount to maintaining the integrity of the compound and ensuring a safe working environment.

Workflow for Handling 4-Hydroxyomeprazole Sulfide:

G Workflow for Handling 4-Hydroxyomeprazole Sulfide cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don appropriate PPE B Prepare work area in a fume hood A->B C Allow compound to equilibrate to room temperature B->C D Weigh the required amount C->D E Prepare solution D->E F Securely cap and store the compound E->F G Clean work area and equipment F->G H Dispose of waste properly G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

Caption: A step-by-step workflow for the safe handling of 4-Hydroxyomeprazole sulfide.

Detailed Protocols:

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in its original, tightly sealed container in a designated, secure location.

  • Given its light sensitivity, store in a dark place or use an amber vial.[3]

  • Recommended storage is in a refrigerator at 2-8°C for short-term storage and a freezer at -20°C for long-term storage to maintain stability.

Weighing and Solution Preparation:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • Perform all weighing and solution preparation in a chemical fume hood.

  • Use appropriate tools (e.g., anti-static spatulas) to handle the powder and avoid generating dust.

  • Prepare solutions by slowly adding the solvent to the pre-weighed compound to minimize aerosolization.

Disposal:

  • All waste materials, including empty containers, contaminated PPE, and unused compound, should be considered hazardous waste.

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain or in general waste.

  • Engage a licensed professional waste disposal service for the collection and disposal of chemical waste.[5] Incineration is often the preferred method for pharmaceutical waste.[6]

Emergency Procedures: A Proactive Approach

A proactive emergency response plan is a critical component of laboratory safety. All personnel handling 4-Hydroxyomeprazole sulfide must be familiar with these procedures.

First Aid Measures:

  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Spill Response Protocol:

G Spill Response Protocol for 4-Hydroxyomeprazole Sulfide A Evacuate and secure the area B Don appropriate PPE A->B C Contain the spill with absorbent material B->C D Carefully collect the absorbed material C->D E Decontaminate the spill area D->E F Package and label waste for disposal E->F G Report the incident F->G

Caption: A systematic approach to managing a spill of 4-Hydroxyomeprazole sulfide.

Detailed Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Personal Protection: Don the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.

  • Containment: For solid spills, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully sweep or scoop up the contained material and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable detergent and water, followed by a final rinse with water. All cleaning materials should be treated as hazardous waste.

  • Waste Disposal: Dispose of all contaminated materials in accordance with established hazardous waste procedures.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Biological Context and Metabolic Pathway

4-Hydroxyomeprazole sulfide is a metabolite of omeprazole, a widely used proton pump inhibitor that reduces stomach acid production.[1][2] Omeprazole is metabolized in the liver primarily by the cytochrome P450 enzymes, CYP2C19 and CYP3A4. The formation of 4-Hydroxyomeprazole sulfide is a part of the metabolic cascade of omeprazole. While the primary pharmacological activity of omeprazole is the inhibition of the H+/K+ ATPase pump in gastric parietal cells, the biological activity of its metabolites, including 4-Hydroxyomeprazole sulfide, is not as well-defined. It is generally considered to be a detoxification product, but a thorough understanding of its potential for off-target effects or residual activity is an ongoing area of research.

Metabolic Pathway of Omeprazole:

G Simplified Metabolic Pathway of Omeprazole Omeprazole Omeprazole Metabolite1 5-Hydroxyomeprazole Omeprazole->Metabolite1 CYP2C19 Metabolite2 Omeprazole Sulfone Omeprazole->Metabolite2 CYP3A4 Metabolite3 4-Hydroxyomeprazole Sulfide Omeprazole->Metabolite3 Metabolic Pathways OtherMetabolites Other Metabolites Metabolite1->OtherMetabolites Metabolite2->OtherMetabolites Metabolite3->OtherMetabolites

Caption: A simplified diagram illustrating the major metabolic pathways of omeprazole.

Conclusion: A Commitment to Safety and Scientific Excellence

The safe and effective use of 4-Hydroxyomeprazole sulfide in a research setting is contingent upon a deep understanding of its properties and potential hazards, coupled with the diligent application of robust safety protocols. This guide provides a framework for achieving this, emphasizing the importance of a proactive, informed approach to laboratory safety. By integrating these principles into daily practice, researchers can not only protect themselves and their colleagues but also ensure the integrity and reliability of their scientific endeavors.

References

  • The chemical structures of omeprazole sulfide and its human metabolite, 5. ResearchGate. [Link]

  • Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products. PubMed. [Link]

  • Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • A guide to the disposal of pharmaceutical waste. Anenta. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. [Link]

  • WHO: Update of Guideline of Reference Standards. ECA Academy. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

Sources

Methodological & Application

Application Note: Protocol for Using 4-Hydroxyomeprazole Sulfide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 4-Hydroxyomeprazole sulfide as a certified reference standard in the quality control and metabolic profiling of Omeprazole. As the O-demethylated, reduced derivative of the parent drug, this compound serves as a critical marker for monitoring specific degradation pathways (acidic hydrolysis) and metabolic clearance (cytosolic reduction). This guide provides a validated workflow for standard preparation, chromatographic separation, and stability management, ensuring compliance with rigorous pharmaceutical testing standards.

Introduction & Contextual Significance

In the development of Proton Pump Inhibitors (PPIs), distinguishing between oxidative metabolites (e.g., Omeprazole Sulfone) and reductive/hydrolytic degradants is paramount for stability indicating methods (SIM).

4-Hydroxyomeprazole sulfide (also referred to as Omeprazole Pyridone sulfide or O-desmethyl omeprazole sulfide) occupies a unique node in the Omeprazole structural family:

  • Metabolic Relevance: It represents the convergence of two pathways: reduction of the sulfoxide to a sulfide, and O-demethylation of the pyridine ring (typically mediated by CYP2C19).

  • Impurity Profiling: Its presence in drug substances often indicates specific process impurities or degradation under non-oxidative, acidic conditions where the methoxy group is hydrolyzed.

Chemical Identity[1][2][3]
  • IUPAC Name: 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol[1][2][3][4]

  • CAS Number: 103876-98-8[1][2][3][4][5][6][7]

  • Molecular Formula: C₁₆H₁₇N₃O₂S[1][2][3][4][7]

  • Molecular Weight: 315.39 g/mol [1][2][3][7]

  • Key Structural Features:

    • Sulfide Linker (-S-): Distinguishes it from Omeprazole (Sulfoxide) and Omeprazole Sulfone.

    • 4-Hydroxyl Group: Replaces the 4-methoxy group on the pyridine ring, introducing phenolic acidity and altering pKa.

Structural Relationships & Pathway Map

To correctly identify this compound in a chromatogram, one must understand its formation relative to the parent drug. The diagram below illustrates the dual pathways (Metabolic and Degradation) leading to 4-Hydroxyomeprazole sulfide.

Omeprazole_Pathways cluster_legend Pathway Legend Omeprazole Omeprazole (Parent Drug) Omep_Sulfide Omeprazole Sulfide (EP Impurity C) Omeprazole->Omep_Sulfide Reduction (Non-enzymatic/Gut Flora) Hydroxy_Omep 5-Hydroxyomeprazole (Major Metabolite) Omeprazole->Hydroxy_Omep CYP2C19 Oxidation Pyridone Omeprazole Pyridone (Acid Degradant) Omeprazole->Pyridone Acidic Degradation Target 4-Hydroxyomeprazole Sulfide (Target Standard) Omep_Sulfide->Target O-Demethylation (Hydrolysis) Pyridone->Target Reduction key Blue: Parent | Red: Target Analyte | Grey: Related Impurities

Figure 1: Mechanistic pathway showing the formation of 4-Hydroxyomeprazole sulfide via reduction and demethylation.

Experimental Protocol

Safety & Handling
  • Hazard: Irritant. Potential sensitizer.

  • Light Sensitivity: CRITICAL. Like all Omeprazole derivatives, this sulfide is light-sensitive. All operations must be performed under amber light or using amber glassware.

  • Oxidation Risk: The sulfide moiety is prone to oxidation back to the sulfoxide (Omeprazole analog) or sulfone. Avoid vigorous vortexing; use gentle inversion.

Instrumentation & Reagents[9]
  • Instrument: HPLC with PDA (Photodiode Array) or LC-MS/MS (Triple Quadrupole).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate.

Standard Preparation Workflow

Step 1: Stock Solution Preparation (1.0 mg/mL)

  • Weigh accurately 1.0 mg of 4-Hydroxyomeprazole sulfide reference standard.

  • Transfer to a 1 mL amber volumetric flask.

  • Dissolve in 100% Methanol . (Avoid pure water as solubility is low; avoid DMSO if using UV detection due to cutoff interference).

  • Sonicate briefly (max 30 seconds) to ensure dissolution. Keep temperature < 25°C.

Step 2: Working Standard (50 µg/mL)

  • Pipette 50 µL of Stock Solution.

  • Dilute with 950 µL of Diluent (50:50 ACN:Water).

  • Note: Use immediately. Sulfides are unstable in dilute solution over long periods (>24h).

Chromatographic Conditions (HPLC-UV)

This method is optimized to separate the sulfide (less polar) from the sulfoxide (parent) and the hydroxylated variants.

ParameterSetting
Mobile Phase A 10 mM Ammonium Acetate (pH 7.6 adjusted with Ammonia)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 25°C
Detection UV @ 305 nm (Specific for the benzimidazole chromophore)

Gradient Profile:

  • 0-2 min: 15% B (Isocratic hold for polar degradants)

  • 2-15 min: 15% → 60% B (Linear gradient)

  • 15-20 min: 60% → 80% B (Wash)

  • 20-25 min: 15% B (Re-equilibration)

Expected Elution Order:

  • 5-Hydroxyomeprazole (Most polar)

  • Omeprazole (Parent)[8][9][]

  • 4-Hydroxyomeprazole Sulfide (Target - Elutes after parent due to loss of sulfoxide oxygen, despite -OH addition)

  • Omeprazole Sulfide (Least polar, lacks -OH)

Method Validation & Data Analysis

To ensure the reliability of this standard in your assay, the following validation parameters must be checked.

System Suitability Testing (SST)

Before running samples, inject a mixture of Omeprazole and 4-Hydroxyomeprazole sulfide.

  • Resolution (Rs): Must be > 2.0 between the Parent and the Target.

  • Tailing Factor: < 1.5 (The pyridinol group can cause tailing; ensure pH is > 7.0 to keep it deprotonated/neutral depending on pKa).

Linearity & Range

Construct a calibration curve from 0.5 µg/mL to 50 µg/mL.

  • Acceptance Criteria: R² > 0.995.

  • LOD/LOQ: Typically 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) using UV detection.

Mass Spectrometry Transitions (For LC-MS/MS)

If using MS for high-sensitivity metabolite ID, use the following transitions (ESI Positive Mode):

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
4-Hydroxyomeprazole Sulfide 316.1 [M+H]⁺198.0 151.0 15 - 25

Note: The precursor is 316.1 (315.39 + H). The loss of the pyridine ring or benzimidazole fragmentation drives the product ions.

Analytical Workflow Diagram

Workflow cluster_prep Preparation (Amber Glass) cluster_analysis Analysis Standard Ref Standard (Solid) Stock Stock Sol. (1 mg/mL MeOH) Standard->Stock Weigh & Dissolve Working Working Sol. (50 µg/mL) Stock->Working Dilute 1:20 HPLC HPLC-UV / MS (C18 Column) Working->HPLC Inject 10µL Data Data Processing (Res > 2.0) HPLC->Data

Figure 2: Step-by-step analytical workflow ensuring sample integrity and data accuracy.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting pH mismatch between diluent and mobile phase.Ensure diluent contains buffer or is close to initial gradient composition.
Low Recovery Oxidation of sulfide to sulfoxide.Use fresh standards; add 0.1% Ascorbic acid to stock if stability is critical.
Retention Shift Column aging or pH drift.The pyridinol moiety is pH-sensitive. Verify Mobile Phase A pH is exactly 7.6.
Ghost Peaks Photodegradation.Verify amber glassware usage.[6] Check lab lighting conditions.

References

  • Hoffmann, K. J. (1986).[4][7] Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs. Drug Metabolism and Disposition, 14(3), 341-348.[4][7]

  • Cayman Chemical . (n.d.). 4-hydroxy Omeprazole sulfide Product Insert. Retrieved February 1, 2026.

  • LGC Standards . (n.d.). Omeprazole Impurity Reference Standards. Retrieved February 1, 2026.

  • Hernández, F., Ibáñez, M., et al. (2011). Retrospective LC-QTOF-MS analysis searching for pharmaceutical metabolites in urban wastewater. Journal of Separation Science, 34(24), 3517-3526.[4]

Sources

Application Note: 4-Hydroxyomeprazole Sulfide in Advanced DDI & Microbiome-Host Co-Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers in DMPK (Drug Metabolism and Pharmacokinetics) and clinical pharmacology. It addresses the advanced characterization of 4-Hydroxyomeprazole Sulfide , a complex metabolite situated at the intersection of host hepatic metabolism and gut-microbiome-mediated reduction.[1]

Executive Summary: Beyond the Major Metabolites[2]

In standard drug-drug interaction (DDI) studies, Omeprazole is the "gold standard" probe substrate for CYP2C19 (forming 5-hydroxyomeprazole) and CYP3A4 (forming omeprazole sulfone). However, the emergence of "Deep Phenotyping" and microbiome-aware pharmacokinetics has elevated the importance of minor and reductive metabolites.

4-Hydroxyomeprazole sulfide (chemically identified as 4'-O-desmethylomeprazole sulfide ) represents a unique metabolic convergence. It requires two distinct transformation steps:

  • Reduction of the sulfinyl group to a sulfide (often mediated by the gut microbiome or hepatic cytosolic reductases).

  • O-Demethylation of the pyridine ring (mediated by hepatic CYPs).

This analyte is critical for researchers investigating:

  • Microbiome-Drug Interactions: Distinguishing between host (oxidative) and microbial (reductive) clearance.

  • Complex DDI Mechanisms: Evaluating potential time-dependent inhibition (TDI) caused by sulfide intermediates.

  • Metabolic Shunting: Identifying compensatory pathways when CYP2C19 is inhibited or genetically poor (PM).

Mechanistic Pathway & Biological Context

To accurately study 4-Hydroxyomeprazole sulfide, one must understand its dual-origin pathway. Unlike the direct oxidation to 5-hydroxyomeprazole, this metabolite implies a "ping-pong" between compartments (Liver


 Gut) or enzymatic systems (CYP 

Reductase).
The Metabolic Map

The following diagram illustrates the formation pathways. Note the convergence of reductive and oxidative steps.

OmeprazoleMetabolism cluster_legend Legend OME Omeprazole (Parent) OME_SULFONE Omeprazole Sulfone (CYP3A4) OME->OME_SULFONE Oxidation (CYP3A4) 5 5 OME->5 OME_SULFIDE Omeprazole Sulfide (Reduced Intermediate) OME->OME_SULFIDE Reduction (Gut Bacteria/Acid) 4 4 OME->4 _OH_OME O-Demethylation (Minor CYP) TARGET 4-Hydroxyomeprazole Sulfide _OH_OME->TARGET Reduction OME_SULFIDE->TARGET O-Demethylation (CYP2C19/2C9) key Solid: Hepatic Oxidative | Dashed: Reductive (Gut/Cytosol)

Figure 1: Metabolic genesis of 4-Hydroxyomeprazole sulfide, highlighting the interplay between reductive (green dashed) and oxidative (red/grey solid) pathways.[2]

Experimental Protocols

Protocol A: In Vitro Generation & Kinetic Analysis

Objective: Determine the formation kinetics (


, 

) of 4-hydroxyomeprazole sulfide from its precursor, Omeprazole Sulfide.

Rationale: Since Omeprazole Sulfide is the direct precursor for the CYP-mediated step, using it as the substrate isolates the oxidative step from the reductive step.

Materials:

  • Substrate: Omeprazole Sulfide (Purity >98%).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP2C19/CYP2C9.

  • Cofactor: NADPH regenerating system.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein in phosphate buffer.

  • Substrate Addition: Add Omeprazole Sulfide at varying concentrations (e.g., 0.5, 1, 2.5, 5, 10, 25, 50 µM). Solvent (DMSO) < 0.1% v/v.

  • Acclimation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time-Course: Incubate for 20 minutes (ensure linearity).

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Omeprazole-d3 or Lansoprazole).

  • Processing: Centrifuge at 4000 x g for 15 min. Collect supernatant for LC-MS/MS.

Self-Validating Check:

  • Control A: Incubate Omeprazole Sulfide without NADPH. (Result: No 4-OH sulfide formation).

  • Control B: Incubate with CYP2C19 inhibitor (e.g., N-3-benzyl-nirvanol). (Result: Significant reduction in formation rate).

Protocol B: LC-MS/MS Quantification Method

Objective: Specific detection of 4-Hydroxyomeprazole sulfide, distinguishing it from isobaric metabolites (e.g., 5-hydroxyomeprazole sulfide).

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm). Reason: High retention needed to separate polar isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B[3]

    • 1-6 min: 5% -> 40% B (Shallow gradient critical for isomer separation)

    • 6-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (SRM):

  • Ionization: ESI Positive Mode.

  • Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Notes
4-OH Omeprazole Sulfide 316.1 198.1 25Quantifier (Loss of pyridine moiety)
4-OH Omeprazole Sulfide316.1180.135Qualifier
Omeprazole Sulfide330.1198.120Precursor Monitor
Omeprazole (Parent)346.1198.115Reference

Data Analysis Logic: The transition 316.1 -> 198.1 corresponds to the benzimidazole core. Since the modification (O-demethylation) is on the pyridine ring (for the 4'-O-desmethyl isomer), the fragment mass might shift compared to 5-hydroxyomeprazole (where modification is on the benzimidazole).

  • Critical Verification: You must run authentic standards of both "5-hydroxyomeprazole sulfide" and "4-hydroxyomeprazole sulfide" to confirm retention times. They are positional isomers.

Data Interpretation & Application

Distinguishing Host vs. Microbiome

In clinical DDI studies involving antibiotics (e.g., evaluating the impact of microbiome depletion on drug metabolism), 4-Hydroxyomeprazole sulfide serves as a biomarker.[1]

  • Scenario: A subject takes Omeprazole.

  • Observation: High levels of Omeprazole Sulfone, but undetectable 4-Hydroxyomeprazole sulfide.

  • Interpretation: This suggests a lack of reductive capacity (low microbiome activity or low cytosolic reductase) rather than low CYP activity.

  • Contrast: If 5-hydroxyomeprazole is low, but Omeprazole Sulfide is high, it indicates CYP2C19 inhibition (PM phenotype).

Quantitative Summary Table
Parameter5-Hydroxyomeprazole4-Hydroxyomeprazole SulfideSignificance in DDI
Primary Enzyme CYP2C19Reductase + CYP2C19/2C9Dual-system probe
Reaction Type Aliphatic HydroxylationReduction + O-DemethylationComplex clearance
Inhibitor Sensitivity High (Fluconazole, Fluvoxamine)Moderate (Requires inhibition of both steps)Robustness marker
Microbiome Link LowHigh (Sulfide formation)Key differentiator

References

  • ChemicalBook. (2025).[4][5] 4-Hydroxy Omeprazole Chemical Properties and Structure. Retrieved from

  • Jarmusch, A. K., et al. (2020). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome.[1][4] Clinical and Translational Science. Retrieved from

  • MyBioSource. (2025). 4-Hydroxy Omeprazole, Preparation Kit Biochemicals.[3][6] Retrieved from [6]

  • Cayman Chemical. (2025). Omeprazole Sulfide Product Information.[1][4][6][7][8][9][10] Retrieved from

  • Shimada, T., et al. (2022). Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin. MDPI Molecules. Retrieved from

Sources

enzymatic synthesis of 4-Hydroxyomeprazole sulfide using CYP enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive technical guide for the enzymatic synthesis of hydroxylated metabolites of omeprazole sulfide, with a primary focus on 5-Hydroxyomeprazole Sulfide, a known human metabolite. While the nomenclature can vary, this guide addresses the synthesis of this key metabolite by leveraging the catalytic prowess of Cytochrome P450 (CYP) enzymes. We present two methodologically distinct approaches: (1) an analytical-scale synthesis using human liver microsomes (HLMs) and recombinant human CYP isoforms, suitable for metabolic profiling and drug interaction studies, and (2) a preparative-scale biocatalytic synthesis using engineered bacterial CYP enzymes, designed for generating reference standards. This note details the underlying biochemical principles, provides step-by-step protocols, and offers expert insights into experimental design, execution, and analysis.

Introduction: The Metabolic Landscape of Omeprazole

Omeprazole, a cornerstone proton-pump inhibitor (PPI), undergoes extensive hepatic metabolism, a process critical to its pharmacokinetics and efficacy. This biotransformation is orchestrated primarily by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2] The two principal isoforms involved are CYP2C19 and CYP3A4.[3][4]

  • CYP2C19-mediated Hydroxylation: This pathway yields 5-hydroxyomeprazole, the major metabolite. The activity of CYP2C19 is subject to significant genetic polymorphism, leading to varied metabolic rates across patient populations ("poor," "intermediate," and "extensive" metabolizers).[5][6]

  • CYP3A4-mediated Sulfoxidation: This reaction converts omeprazole to omeprazole sulfone.[7][8]

Beyond these primary routes, secondary metabolism occurs, and other minor metabolites are formed. One such metabolite of interest is 5-Hydroxyomeprazole Sulfide, which results from the hydroxylation of omeprazole sulfide (a related compound and potential impurity or metabolite).[9] The synthesis of such metabolites is crucial for safety testing, use as analytical standards, and investigating potential pharmacological activity.[10][11]

This guide provides robust protocols for the controlled enzymatic synthesis of this hydroxylated sulfide metabolite, leveraging both native human and engineered biocatalytic CYP systems.

Metabolic Pathway Overview

The enzymatic reactions central to omeprazole metabolism involve precise oxidative transformations. The diagram below illustrates the primary pathways and the targeted biocatalytic synthesis route.

Omeprazole_Metabolism cluster_substrates Substrates cluster_metabolites Metabolites Omeprazole Omeprazole HydroxyOME 5-Hydroxyomeprazole Omeprazole->HydroxyOME  CYP2C19 (Hydroxylation) OMESulfone Omeprazole Sulfone Omeprazole->OMESulfone  CYP3A4 (Sulfoxidation) OmeprazoleSulfide Omeprazole Sulfide TargetMetabolite 5-Hydroxyomeprazole Sulfide OmeprazoleSulfide->TargetMetabolite Engineered CYP102A1 (Regioselective Hydroxylation)

Caption: Primary metabolic routes of omeprazole and the targeted biocatalytic synthesis.

Part 1: Analytical-Scale Synthesis Using Human Enzyme Systems

This approach is foundational for drug discovery and development, aiming to identify metabolites formed under physiologically relevant conditions. It utilizes complex enzyme mixtures found in human liver microsomes (HLMs) or specific, isolated recombinant human CYP enzymes.

Causality Behind Experimental Choices
  • Enzyme Source: HLMs provide a complete profile of Phase I and some Phase II enzymes, offering a holistic view of metabolism.[12][13] Recombinant CYPs (e.g., expressed in baculovirus or E. coli) are used to pinpoint which specific isoform is responsible for a given reaction (reaction phenotyping).[14][15]

  • Cofactor System: CYPs require a source of electrons, which is provided in vivo by NADPH via CYP-oxidoreductase (POR). In vitro, this is mimicked using an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) to ensure a sustained supply of the cofactor and maintain linear reaction kinetics.[16]

  • Reaction Buffer: A potassium phosphate buffer at pH 7.4 is used to simulate the physiological pH of the liver endoplasmic reticulum, the subcellular location of most CYPs.[16]

  • Temperature: Incubations are performed at 37°C to reflect human body temperature and ensure optimal enzyme activity.

Protocol: In Vitro Metabolism with Human Liver Microsomes (HLMs)

This protocol outlines the determination of metabolite formation from omeprazole sulfide using pooled HLMs.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Omeprazole Sulfide (substrate)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System Solution A (NRS-A): 26 mM NADP+, 66 mM Glucose-6-Phosphate in dH₂O

  • NADPH Regenerating System Solution B (NRS-B): 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate

  • Acetonitrile (ice-cold, for reaction termination)

  • Internal Standard (IS), e.g., a structurally similar, stable-isotope labeled compound

Experimental Workflow Diagram:

Caption: General workflow for in vitro metabolism studies using liver microsomes.

Procedure:

  • Thaw Microsomes: Thaw the HLM vial slowly on ice. Dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

  • Prepare Substrate Stock: Dissolve omeprazole sulfide in a minimal amount of organic solvent (e.g., DMSO, methanol) to create a concentrated stock (e.g., 10 mM). The final solvent concentration in the incubation should be <1%.

  • Set Up Incubation: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 200 µL:

    • 160 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 20 µL of HLM suspension (to achieve a final concentration of 0.1 mg/mL)

    • 2 µL of Substrate (diluted from stock to achieve desired final concentration, e.g., 1-10 µM)

  • Pre-incubation: Pre-warm the mixture for 5 minutes in a 37°C water bath.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a freshly mixed NADPH regenerating system (mix NRS-A and NRS-B at a 4:1 ratio immediately before use).

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). Time-course experiments are recommended to ensure initial rate conditions.

  • Reaction Termination: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.

  • Protein Precipitation: Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Control Incubations (Essential for Data Interpretation):

  • No Cofactor Control: Replace the NADPH regenerating system with buffer to check for non-NADPH dependent metabolism.

  • No Substrate Control: Omit the omeprazole sulfide to identify any interfering peaks from the matrix.

  • Time-Zero Control: Terminate the reaction immediately after adding the NADPH system to determine the baseline.

Part 2: Preparative-Scale Biocatalysis with Engineered Enzymes

For applications requiring larger quantities of a specific metabolite (>1 mg), such as for structural elucidation or as a quantitative reference standard, whole-cell or purified enzyme biocatalysis is the preferred method. Engineered enzymes, particularly mutants of bacterial CYP102A1 (Bacillus megaterium), have demonstrated exceptional efficiency and regioselectivity for hydroxylating various drug-like molecules, including omeprazole derivatives.[9][17]

Rationale and Advantages
  • High Efficiency: Engineered CYP102A1 mutants can exhibit turnover rates far exceeding those of human CYPs.[18]

  • Regioselectivity: Directed evolution can tailor the enzyme's active site to favor hydroxylation at a specific position (e.g., the C-5' position on the pyridine ring), minimizing side-product formation.[17]

  • Scalability: Both whole-cell and purified enzyme systems can be scaled up in fermenters or bioreactors to produce gram-scale quantities of the desired product.[19][20]

  • Cost-Effectiveness: Using microbial hosts like E. coli for enzyme expression is generally faster and less expensive than using insect or mammalian cell systems.[19][21]

Protocol: Whole-Cell Biotransformation using Recombinant E. coli

This protocol describes the use of an E. coli strain engineered to express a CYP102A1 mutant for the synthesis of 5-Hydroxyomeprazole Sulfide.

Materials:

  • E. coli strain (e.g., DH5α) transformed with an expression vector for the desired CYP102A1 mutant.

  • LB Broth and appropriate antibiotic for selective growth.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for inducing protein expression.

  • Omeprazole Sulfide substrate.

  • Glucose.

  • M9 minimal media or similar for biotransformation.

Workflow for Biocatalytic Synthesis:

Biocatalysis_Workflow A Inoculate E. coli Culture B Grow to Mid-Log Phase (OD600 ≈ 0.6-0.8) A->B C Induce Enzyme Expression (Add IPTG) B->C D Express Protein (e.g., 18-24h at 25°C) C->D E Harvest & Resuspend Cells D->E F Initiate Biotransformation (Add Substrate & Glucose) E->F G Incubate Reaction (e.g., 24-48h at 30°C) F->G H Extract Product (Solvent Extraction) G->H I Purify & Characterize (Chromatography, NMR, MS) H->I

Caption: Step-wise workflow for whole-cell biocatalytic synthesis of a drug metabolite.

Procedure:

  • Cell Growth and Induction:

    • Inoculate 50 mL of LB broth (with antibiotic) with a single colony of the recombinant E. coli. Grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB broth. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 25°C and continue shaking for 18-24 hours to allow for proper protein folding and expression.

  • Biotransformation:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • Wash the cell pellet once with M9 minimal media buffer.

    • Resuspend the cell pellet in 100 mL of M9 media to a final OD₆₀₀ of ~20.

    • Add glucose to a final concentration of 1% (w/v) to provide a source of reducing equivalents (NADPH) for the CYP enzyme.

    • Add the omeprazole sulfide substrate (dissolved in a minimal volume of DMSO) to a final concentration of 1 mM.

    • Incubate the reaction mixture at 30°C with gentle shaking for 24-48 hours. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Product Extraction and Purification:

    • Once the reaction is complete, centrifuge the cell suspension to separate the cells from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate. The product may also be extracted from the cell pellet after lysis.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography (silica gel) to yield pure 5-Hydroxyomeprazole Sulfide.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Characterization

Accurate quantification and identification of the synthesized metabolite are paramount. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Selectivity Moderate; co-eluting compounds can interfereHigh to Very High; can distinguish isobaric compounds
Sensitivity ng-µg/mL rangepg-ng/mL range
Application Purity assessment, analysis of high-concentration samplesMetabolite identification, quantification in complex matrices (e.g., HLM incubations)
Reference [22][23][24][25]
Table 1: Comparison of primary analytical methods for omeprazole metabolite analysis.

Troubleshooting & Key Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Metabolite Yield (HLM) Poor microsomal activity; NADPH degradation; Substrate/metabolite instability; Enzyme inhibition by solvent.Verify HLM activity with a known probe substrate. Use a fresh NADPH regenerating system. Check product stability at pH 7.4, 37°C. Ensure final solvent concentration is <1%.
Low Yield (Biocatalysis) Poor enzyme expression; Insufficient cofactor regeneration; Substrate/product toxicity to cells; Incorrect reaction conditions (pH, temp).Confirm enzyme expression via SDS-PAGE. Increase glucose concentration or add a co-solvent to improve substrate solubility. Optimize substrate concentration. Perform pH and temperature optimization studies.
Multiple Metabolite Peaks Metabolism by multiple CYP isoforms (in HLMs); Lack of enzyme regioselectivity.Use specific chemical inhibitors or recombinant CYPs to identify contributing enzymes. For biocatalysis, perform further protein engineering (directed evolution) to improve regioselectivity.
Table 2: Troubleshooting guide for enzymatic synthesis.

References

  • Omeprazole - Wikipedia. (Wikipedia) [Link]

  • Odar-Cederlöf, I., et al. (1996). Identification of human liver cytochrome P450 isoforms mediating secondary omeprazole metabolism. British Journal of Clinical Pharmacology. [Link]

  • Ghotbi, R., et al. (2013). Evidence of Sex-related Differences in Cytochrome P450 2C19 and 3A4 Mediated Metabolism of Omeprazole. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Andersson, T., et al. (1993). Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism. British Journal of Clinical Pharmacology. [Link]

  • Boulenc, X., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition. [Link]

  • Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. (ResearchGate) [Link]

  • Yamazaki, H., et al. (2013). Affinity purification of recombinant human cytochrome P450s 3A4 and 1A2 using mixed micelle systems. Analytical Biochemistry. [Link]

  • Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole... (ResearchGate) [Link]

  • El-Koussi, A., et al. (2021). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices. Critical Reviews in Analytical Chemistry. [Link]

  • Lagerström, P. O., & Persson, B. A. (1984). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics. (PharmGKB) [Link]

  • Tang, W., et al. (2005). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective. Current Drug Metabolism. [Link]

  • Analytical methodologies for the determination of omeprazole: an overview. (Semantic Scholar) [Link]

  • Omeprazole Therapy and CYP2C19 Genotype. (NCBI Bookshelf) [Link]

  • Kumar, S., et al. (2010). Engineering Cytochrome P450 Biocatalysts for Biotechnology, Medicine, and Bioremediation. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Schallmey, M., et al. (2014). Recombinant production of eukaryotic cytochrome P450s in microbial cell factories. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Cryle, M. J., et al. (2010). Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. Current Topics in Medicinal Chemistry. [Link]

  • Zöllner, A., et al. (2010). Production of human phase 1 and 2 metabolites by whole-cell biotransformation with recombinant microbes. Journal of Biotechnology. [Link]

  • Hallberg, C., et al. (1993). Review article: omeprazole and the cytochrome P450 system. Alimentary Pharmacology & Therapeutics. [Link]

  • de Souza, R. O., et al. (2022). Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems. International Journal of Molecular Sciences. [Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (Semantic Scholar) [Link]

  • Biotechnological Synthesis of Drug Metabolites Using Human Cytochrome P450 Isozymes Heterologously Expressed in Fission Yeast. (ResearchGate) [Link]

  • The Evolution Of Cytochrome P450 Enzymes As Biocatalysts In Drug Discovery And Development. (ResearchGate) [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (Charles River Labs) [Link]

  • de Souza, R. O., et al. (2023). Synthesis of metabolites and metabolite-like compounds using biocatalytic systems. Preprints.org. [Link]

  • Wang, Z., et al. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli. International Journal of Molecular Sciences. [Link]

  • A Review of CYP-Mediated Drug Interactions. (PMC) [Link]

  • Mempro™ Cell-Based Cytochrome P450 Production. (Creative Biostructure) [Link]

  • Almazroo, O. A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease. Molecules. [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. (White Rose eTheses Online) [Link]

  • The role of CYP450 in drug metabolism. (AxisPharm) [Link]

  • Cytochrome P450 (individual enzymes) - Wikipedia. (Wikipedia) [Link]

  • Yun, C. H., et al. (2015). Regioselective hydroxylation of omeprazole enantiomers by bacterial CYP102A1 mutants. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Structures of S-and R-omeprazole and the four oxidized metabolites. (ResearchGate) [Link]

  • Brandstrom, A., et al. (1989). Chemical Reactions of Omeprazole and Omeprazole Analogues. Acta Chemica Scandinavica. [Link]

  • Pharmacokinetic Drug-Drug Interactions: A Systematic Review of the Cytochrome P450 (CYP) Isoenzyme 3A4. (Research Journal of Pharmacy and Technology) [Link]

  • The hydroxylation of omeprazole correlates with S-mephenytoin and proguanil metabolism. (Clinical Pharmacology & Therapeutics) [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Pharmacology & Therapeutics. [Link]

  • Human and Animal Liver Microsome Thawing and Incubation Protocol. (BioIVT) [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors. (International Journal of PharmTech Research) [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (ResearchGate) [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (Current Protocols in Pharmacology) [Link]

Sources

High-Sensitivity Quantitation of 4-Hydroxyomeprazole Sulfide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Context

This application note details the sample preparation and LC-MS/MS quantification of 4-Hydroxyomeprazole Sulfide , a specific metabolite and degradation product of the proton pump inhibitor Omeprazole.

While 5-hydroxyomeprazole (CYP2C19 mediated) and omeprazole sulfone (CYP3A4 mediated) are the primary circulating metabolites, 4-Hydroxyomeprazole sulfide (often referred to as 4-Desmethylomeprazole sulfide or Omeprazole pyridone sulfide) represents a critical analyte for detailed metabolic profiling and impurity analysis.[1] Structurally, this compound features a reduced sulfide bridge (unlike the parent sulfoxide) and a hydroxyl group at the 4-position of the pyridine ring, resulting in a molecular weight of 315.4 Da (approx. 30 Da less than Omeprazole).

The Analytical Challenge
  • Acid Lability: Like its parent benzimidazoles, this analyte is susceptible to acid-catalyzed rearrangement and degradation. Traditional acidic protein precipitation (e.g., TCA) can destroy the analyte.

  • Isomeric Complexity: It must be chromatographically resolved from other hydroxy-sulfide isomers and the massive excess of parent drug.

  • Polarity Shifts: The phenolic hydroxyl group increases polarity compared to Omeprazole sulfide, necessitating a tuned extraction protocol to prevent breakthrough during solid-phase extraction (SPE).

Physicochemical Profile & Mechanism

Understanding the molecule is the first step to a robust protocol.

PropertyValue / DescriptionImpact on Protocol
Chemical Name 4-Hydroxyomeprazole sulfideTarget Analyte
Formula C₁₆H₁₇N₃O₂SMW: 315.39 g/mol
pKa (approx) Pyridine N: ~4.0; Benzimidazole NH: ~8.8; Phenolic OH: ~9.5Amphoteric nature requires careful pH control during extraction.
LogP ~2.5 (Estimated)Moderately lipophilic, suitable for Reversed-Phase LC and SPE.
Stability Unstable in pH < 4.0; Oxidizes to sulfoxide in air/light.CRITICAL: Use alkaline buffers; protect from light; use antioxidants (ascorbic acid) if storing long-term.
Metabolic & Degradation Pathway

The following diagram illustrates the relationship between Omeprazole and the target analyte, highlighting the reduction and demethylation steps.

MetabolicPathway Omeprazole Omeprazole (Sulfoxide) MW: 345.4 Omep_Sulfide Omeprazole Sulfide (Reduced Form) MW: 329.4 Omeprazole->Omep_Sulfide Non-enzymatic reduction or gut microbiota Five_OH 5-Hydroxyomeprazole (Major Metabolite) Omeprazole->Five_OH CYP2C19 Target 4-Hydroxyomeprazole Sulfide (Target Analyte) MW: 315.4 Omep_Sulfide->Target O-Demethylation (CYP/Microbial)

Figure 1: Putative formation pathway of 4-Hydroxyomeprazole sulfide via reduction and demethylation.

Methodology 1: Sample Collection & Stabilization (Self-Validating System)

To ensure data integrity, the sample must be stabilized at the moment of collection. This protocol uses a "Self-Validating" buffer system that visually indicates pH safety.

Reagents
  • Stabilization Buffer (pH 8.5): 50 mM Ammonium Bicarbonate (NH₄HCO₃).

  • Antioxidant: 10 mM Sodium Ascorbate (optional, prevents sulfide-to-sulfoxide oxidation).

Protocol
  • Collection: Collect whole blood into K₂EDTA tubes.

  • Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to obtain plasma.

  • Stabilization (Immediate): Transfer plasma to a cryovial containing 10% v/v Stabilization Buffer (e.g., 100 µL buffer per 900 µL plasma).

    • Why? This shifts the matrix pH to ~7.8–8.0, preventing acid degradation of the benzimidazole core.

  • Storage: Store at -80°C. Protect from light (amber tubes or foil wrap).

Methodology 2: Solid Phase Extraction (SPE) - The Gold Standard

While Protein Precipitation (PPT) is faster, SPE is required for 4-Hydroxyomeprazole sulfide to remove phospholipids that cause matrix suppression and to concentrate this minor metabolite.

Cartridge Selection: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.

Step-by-Step Extraction Protocol
  • Sample Pre-treatment:

    • Thaw plasma samples in a water bath at room temperature (do not heat).

    • Aliquot 200 µL of stabilized plasma.

    • Add 20 µL Internal Standard (IS) working solution (e.g., Omeprazole-d3, 500 ng/mL in MeOH).

    • Add 200 µL Loading Buffer (50 mM Ammonium Acetate, pH 8.0). Vortex gently.

  • SPE Workflow:

SPE_Workflow cluster_0 SPE Protocol (HLB Cartridge) Condition 1. Condition 1 mL Methanol Equilibrate 2. Equilibrate 1 mL Water (pH 8.0) Condition->Equilibrate Load 3. Load Sample (Plasma + pH 8 Buffer) Equilibrate->Load Wash1 4. Wash 1 1 mL 5% MeOH in Water (Removes salts/proteins) Load->Wash1 Wash2 5. Wash 2 1 mL 20% ACN in Water (Removes hydrophobic matrix) Wash1->Wash2 Elute 6. Elute 2 x 250 µL Methanol (Collect in glass tubes) Wash2->Elute

Figure 2: Optimized SPE workflow ensuring retention of the polar 4-hydroxy metabolite.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a stream of Nitrogen at 35°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (80:20).

    • Critical: Use a high aqueous ratio for reconstitution to ensure good peak shape upon injection.

Chromatography & Mass Spectrometry (LC-MS/MS)[1][2][3][4][5][6]

LC Conditions
  • Column: C18 High-pH Stable Column (e.g., Waters XBridge C18 or Gemini NX-C18), 2.1 x 50 mm, 3.5 µm.

    • Reasoning: High pH mobile phase improves the stability of benzimidazoles and enhances peak shape for basic compounds.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min.[3]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Start Gradient
3.0 90 Elution of Analyte
4.0 90 Wash
4.1 5 Re-equilibration

| 6.0 | 5 | End of Run |

MS/MS Parameters[1][2][4][5][6][7][8][9][10]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Source Temp: 500°C.

  • Analyte: 4-Hydroxyomeprazole Sulfide (MW 315.4).[4]

    • Precursor Ion:m/z 316.1 [M+H]⁺

    • Note: The mass is 316, not 346 (Omeprazole) or 330 (Omeprazole Sulfide), due to the loss of the methyl group (-14) and addition of oxygen (+16) relative to the sulfide core, or more accurately, the O-demethylation of the sulfide.

MRM Transitions (Representative):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
4-OH Omeprazole Sulfide 316.1 198.1 (Quant)3020
150.1 (Qual)3028
Omeprazole-d3 (IS) 349.1198.13018

Note: Transitions must be optimized on the specific instrument. The 198 fragment corresponds to the benzimidazole moiety common to this class.

Validation Criteria & Quality Control

To ensure the "Trustworthiness" of this protocol, the following acceptance criteria should be met:

  • Linearity: R² > 0.995 over the range of 1.0 ng/mL to 1000 ng/mL.

  • Recovery: Absolute recovery > 75% (compare pre-extraction vs. post-extraction spikes).

  • Matrix Effect: Matrix factor between 0.85 and 1.15.

  • Stability:

    • Benchtop: 4 hours at room temp (in alkaline buffer).

    • Autosampler: 24 hours at 10°C.

    • Freeze/Thaw: 3 cycles at -80°C.

References

  • Hoffmann, K. J. (1986).[5] Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs.[5] Drug Metabolism and Disposition, 14(3), 341-348.[4][5]

    • - Foundational paper identifying the 4-hydroxy sulfide metabolite structure.

  • Cayman Chemical. (n.d.).[6] 4-hydroxy Omeprazole sulfide Product Information & Safety Data Sheet.

    • - Source for chemical standards and physical property verification.

  • Kanazawa, H., et al. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.[1][7][8][2][9] Journal of Chromatography A.

    • - Reference for LC-MS conditions for omeprazole metabolites.

  • Olsen, B. A. (2003). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.

    • - Guidance on separating polar degradation products.

Disclaimer: This protocol is for research and development purposes only. All users must validate the method according to their specific regulatory guidelines (e.g., FDA Bioanalytical Method Validation).

Sources

Application Note: 4-Hydroxyomeprazole Sulfide as a Biomarker for CYP2C19 Activity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 4-Hydroxyomeprazole Sulfide (also known as 4-desmethyl omeprazole sulfide) as a specialized biomarker for CYP2C19 activity, particularly in the context of host-microbiome co-metabolism .

While 5-hydroxyomeprazole remains the standard clinical biomarker for hepatic CYP2C19 phenotyping, 4-hydroxyomeprazole sulfide represents an advanced analyte for distinguishing metabolic pathways involving reductive (microbial/non-enzymatic) and oxidative (CYP-mediated) steps.

Introduction & Scientific Rationale

The Biomarker Context

Cytochrome P450 2C19 (CYP2C19) is a highly polymorphic enzyme responsible for the metabolism of approximately 10-15% of clinically used drugs. Omeprazole (OME) is the gold-standard probe drug for CYP2C19 phenotyping.

  • Standard Pathway: CYP2C19 hydroxylates the 5-methyl group of the pyridine ring to form 5-Hydroxyomeprazole (5-OH-OMP) . The ratio of OME to 5-OH-OMP is the canonical metric for metabolizer status (PM, IM, EM, UM).

  • The "Sulfide" Pathway: Omeprazole is a sulfoxide. It can be reduced to Omeprazole Sulfide (OMP-S) by gut microbiota or acidic environments.

  • The Target Biomarker: 4-Hydroxyomeprazole Sulfide (C16H17N3O2S) is formed via O-demethylation (at the 4-methoxy position) and sulfoxide reduction . This metabolite serves as a unique marker for the intersection of hepatic CYP2C19 activity (O-demethylation) and reductive metabolism (often microbial).

Chemical Identity
  • Common Name: 4-Hydroxyomeprazole Sulfide[1][2][3][4][5]

  • Systematic Name: 2-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol[1][2]

  • Metabolic Origin: 4-O-demethylation of the pyridine ring (CYP2C19 mediated) + Reduction of the sulfinyl group.

  • Molecular Weight: 315.39 g/mol [1][3][4][5]

  • CAS Number: 103876-98-8[1][2][3][5]

Metabolic Pathways & Mechanism

The formation of 4-hydroxyomeprazole sulfide implies a dual-step mechanism. Understanding this is crucial for interpreting assay data.

Pathway Diagram (Graphviz)

OmeprazoleMetabolism OME Omeprazole (Sulfoxide) OH_OME 5-Hydroxyomeprazole (Standard CYP2C19 Biomarker) OME->OH_OME CYP2C19 (Hydroxylation) OME_S Omeprazole Sulfide (Reduced Form) OME->OME_S Gut Microbiota / Acid (Reduction) SULFONE Omeprazole Sulfone OME->SULFONE CYP3A4 (Sulfoxidation) TARGET 4-Hydroxyomeprazole Sulfide (Target Biomarker) OME_S->TARGET CYP2C19 (O-Demethylation)

Figure 1: Metabolic fate of Omeprazole.[6][7][8] The target biomarker (4-Hydroxyomeprazole Sulfide) is generated via the sulfide intermediate, requiring both reduction and CYP2C19-mediated O-demethylation.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed to simultaneously quantify the parent drug, the standard biomarker (5-OH), and the target sulfide biomarker in human plasma.

Reagents & Standards
  • Analytes: Omeprazole (OME), 5-Hydroxyomeprazole (5-OH), 4-Hydroxyomeprazole Sulfide (4-OH-S).

  • Internal Standard (IS): Omeprazole-d3 or Lansoprazole.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold ACN containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Acetate (aq). Dilution prevents solvent mismatch peak distortion.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.[9]

  • Flow Rate: 0.4 mL/min.[10]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

MRM Parameters

The target analyte (4-OH-S) has a mass of 315.[1][3][4]39. The protonated ion


 is 316.4 .
AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Notes
Omeprazole 346.1198.12015Quantifier
5-OH-Omeprazole 362.1214.12218Standard CYP2C19 Marker
4-OH-OMP Sulfide 316.1 168.1 2522Target (Loss of Benzimidazole)
4-OH-OMP Sulfide 316.1 150.1 2528Qualifier
Omeprazole-d3 (IS) 349.1198.12015Internal Standard

Note: Transition 316.1 -> 168.1 corresponds to the cleavage of the thioether bond, retaining the modified pyridine moiety.

Data Analysis & Interpretation

Validation Criteria
  • Linearity:

    
     over the range of 1.0 – 1000 ng/mL.
    
  • Precision: CV < 15% for QC samples.

  • Accuracy: 85-115% of nominal concentration.

Calculating Metabolic Ratios

To assess CYP2C19 activity using this advanced panel, calculate two distinct ratios:

  • Standard Hepatic Ratio (Clinical):

    
    
    
    • Interpretation: High Ratio = Poor Metabolizer (PM). Low Ratio = Extensive Metabolizer (EM).

  • Sulfide-Pathway Ratio (Microbiome-Host Interaction):

    
    
    
    • Interpretation: This ratio specifically isolates the CYP2C19 O-demethylation efficiency within the sulfide pool.

    • Application: If

      
       indicates EM but 
      
      
      
      is abnormal, it suggests gut-mediated reductive interference or altered enterohepatic cycling.

Critical Considerations

  • Isomer Specificity: Ensure chromatographic separation between 4-hydroxyomeprazole sulfide (MW 315) and potential in-source fragments of other metabolites. The retention time of the sulfide (more hydrophobic) will differ significantly from the sulfoxide forms.

  • Stability: Sulfide metabolites are sensitive to oxidation. Samples must be kept at 4°C during processing and analyzed within 24 hours or stored at -80°C.

  • Clinical Relevance: While 4-hydroxyomeprazole sulfide is a potent marker for specific metabolic pathways, 5-hydroxyomeprazole remains the FDA-recognized biomarker for general CYP2C19 phenotyping. Use the sulfide marker for mechanistic studies, particularly involving microbiome effects or drug-drug interactions (DDIs) affecting O-demethylation.

References

  • Metabolic Pathways of Omeprazole

    • Title: Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes.[11]

    • Source: PubMed / NIH
    • URL: [Link]

  • Chemical Structure & Identity

    • Title: 4-hydroxy Omeprazole sulfide Product Inform
    • Source: Cayman Chemical[2]

  • Microbiome & Metabolite Profiling

    • Title: Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome (Mentions 4-hydroxyomeprazole sulfide in human plasma/urine).
    • Source: ResearchG
    • URL: [Link]

  • CYP2C19 Phenotyping Standards

    • Title: Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic r
    • Source: British Journal of Clinical Pharmacology (via NIH)
    • URL: [Link]

Sources

Troubleshooting & Optimization

stability issues of 4-Hydroxyomeprazole sulfide in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-Hydroxyomeprazole Sulfide

Executive Summary: The "Acid-Lability" Misconception

Current Status: Active Compound: 4-Hydroxyomeprazole sulfide (Metabolite/Degradant) CAS: 103876-98-8 Key Characteristic: Thioether (Sulfide) linkage

Critical Insight for Researchers: A common error in handling 4-Hydroxyomeprazole sulfide is conflating its stability profile with that of its parent drug, Omeprazole.

  • Omeprazole (Sulfoxide): Extremely acid-labile.[1] In acidic pH, it undergoes an internal rearrangement (Smiles rearrangement) to form a cyclic sulfenamide.

  • 4-Hydroxyomeprazole Sulfide (Thioether): Does NOT undergo this specific acid-catalyzed rearrangement because it lacks the sulfoxide oxygen required to initiate the nucleophilic attack.

If you are observing degradation in acidic conditions, it is likely due to one of two factors:

  • Oxidative Conversion: The sulfide is oxidizing to the sulfoxide (which then rapidly degrades in acid).

  • Photolability: The compound is degrading due to light exposure, not pH.

Part 1: Diagnostic Troubleshooting Guide

Use this logic flow to identify the root cause of signal loss or extra peaks.

Symptom: Loss of Analyte Signal in LC-MS/HPLC
ObservationProbable CauseVerification Step
New peak at +16 Da Oxidation: Sulfide converted to Sulfoxide.Check if the new peak fragments similarly to Omeprazole.[2]
New peak at +32 Da Strong Oxidation: Sulfide converted to Sulfone.Check for [M+H]+ at +32 mass units.
Broad/Tailing Peak Protonation State: pH is near the pKa of the benzimidazole or pyridinol.Adjust mobile phase pH to be > 2 units away from pKa (approx 4.0 and 8.8).
Precipitation Solubility: The "4-hydroxy" (pyridinol) moiety reduces solubility in neutral aqueous buffers compared to the parent.Check if sample was diluted in high-water content buffer without organic modifier.
General Signal Loss Photodegradation: Compound exposed to ambient light.Repeat prep in amber glassware/darkroom.

Part 2: Deep Dive & Mechanism

The Oxidation-Acid Cascade (The "Hidden" Pathway)

Researchers often report acid instability because the sulfide oxidizes to the sulfoxide in situ, and the sulfoxide then immediately degrades.

The Mechanism:

  • Step 1 (Oxidation): Trace peroxides in solvents or air exposure convert the Sulfide to the Sulfoxide .

  • Step 2 (Acid Activation): The newly formed Sulfoxide is protonated in the acidic mobile phase.

  • Step 3 (Rearrangement): The protonated sulfoxide rearranges to the Sulfenamide (and subsequent polymers), leading to signal loss.

G cluster_0 Stable Zone cluster_1 The Danger Zone Sulfide 4-OH-Omeprazole SULFIDE (Acid Stable) Sulfoxide 4-OH-Omeprazole SULFOXIDE (Acid Labile) Sulfide->Sulfoxide Sulfenamide Cyclic Sulfenamide (Reactive) Sulfoxide->Sulfenamide Degradants Polymeric Degradants Sulfenamide->Degradants Oxidant Oxidant (Air/Peroxides) Oxidant->Sulfoxide Acid Acidic pH (H+) Acid->Sulfenamide

Caption: The "False Acid Lability" Pathway. The Sulfide itself is stable in acid; however, oxidation converts it to the Sulfoxide, which is highly unstable in acid.

Photostability

The 4-hydroxyomeprazole sulfide contains a benzimidazole ring conjugated to a pyridine. This system is photosensitive. Exposure to standard laboratory lighting for >2 hours can result in significant degradation (photochemical oxidation and dimerization).

Part 3: Recommended Protocols

A. Sample Preparation (Stabilization)

Goal: Prevent oxidation and light exposure.

  • Solvent Choice: Use degassed solvents. Avoid aged THF or ethers (peroxide risks).

  • Antioxidant Addition: Add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite to the extraction buffer if acidic conditions are required.

  • Container: Use Amber silanized glass vials . (Silanization prevents adsorption of the pyridinol moiety to glass).

  • Temperature: Maintain samples at 4°C in the autosampler.

B. LC-MS Conditions

Goal: Minimize on-column degradation.

ParameterRecommendationRationale
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5 - 7.0)Neutral pH prevents the degradation of any accidentally formed sulfoxide and improves peak shape for the benzimidazole.
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol can sometimes participate in nucleophilic attacks if degradation occurs.
Run Time < 8 minutesMinimize residence time on column.
Column Temp 25°C - 30°CAvoid high temperatures (>40°C) which accelerate oxidation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 0.1% Formic Acid in my mobile phase? A: Yes, but with caution. While the sulfide is stable in formic acid, any trace oxidation will lead to the sulfoxide, which will degrade instantly in formic acid. Recommendation: If you must use formic acid, ensure your sample is fresh, protected from light, and preferably kept at 4°C. If you see tailing or signal loss, switch to Ammonium Acetate pH 6.5.

Q2: Why does my standard curve show non-linearity at low concentrations? A: This is often due to adsorption . The "4-hydroxy" group (a pyridinol) can hydrogen bond with active sites on glass vials or plastic well plates. Fix: Use Low-Bind plates or silanized glass vials. Ensure your solvent contains at least 5-10% organic solvent (MeOH/ACN) to keep it in solution.

Q3: I see a peak at [M-H]- 314 and [M+H]+ 316. Is this my compound? A: Yes. The molecular weight of 4-Hydroxyomeprazole sulfide is approx 315.4 Da.[3]

  • Positive Mode: 316.1 (M+H)

  • Negative Mode: 314.1 (M-H)

  • Note: The phenolic hydroxyl group makes negative mode ionization (ESI-) viable and often cleaner than positive mode.

Q4: How do I store the powder? A: Store at -20°C , under Argon or Nitrogen , protected from light. The solid is hygroscopic and sensitive to oxidation.

References

  • Supports: Structure, storage conditions (-20°C), and light sensitivity warnings.
  • Supports: Mechanism of acid-catalyzed rearrangement of the sulfoxide (parent) vs. stability of metabolites.
  • Supports: Chemical properties and alternate nomencl
  • Qaisi, A. M., et al. (2006). Acid decomposition of omeprazole in the absence of thiol. Journal of Pharmaceutical Sciences. (Contextual citation regarding the specific mechanism of benzimidazole rearrangement requiring the sulfoxide). Supports: The mechanistic requirement of the sulfoxide oxygen for acid instability.

Sources

Technical Support Center: Minimizing Ion Suppression for 4-Hydroxyomeprazole Sulfide in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 4-Hydroxyomeprazole sulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS analysis for this specific metabolite. Here, we will address common challenges, with a primary focus on mitigating ion suppression to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression, and why is it a significant concern for 4-Hydroxyomeprazole sulfide analysis?

A: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It manifests as a reduced ionization efficiency of the target analyte, in this case, 4-Hydroxyomeprazole sulfide, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of your analysis, potentially resulting in inaccurate quantification.[1] The fundamental cause is the competition for ionization between your analyte and matrix components within the ion source of the mass spectrometer.[1]

Q2: What are the typical sources of ion suppression when analyzing 4-Hydroxyomeprazole sulfide in biological samples?

A: Ion suppression in the analysis of 4-Hydroxyomeprazole sulfide can stem from several sources:

  • Endogenous Matrix Components: Biological samples are inherently complex. Substances like salts, proteins, and particularly phospholipids are major contributors to ion suppression.[1]

  • Exogenous Substances: Contaminants introduced during sample collection and handling can also interfere. These may include anticoagulants (e.g., heparin), plasticizers from laboratory consumables, and dosing vehicles.[1]

  • Mobile Phase Additives: While essential for good chromatography, certain mobile phase additives, if not chosen carefully, can interfere with the ionization process.[1]

  • Co-eluting Metabolites: Other metabolites of omeprazole that share similar chemical properties might elute close to 4-Hydroxyomeprazole sulfide, leading to competition in the ion source.[1][2]

Q3: How can I experimentally determine if my 4-Hydroxyomeprazole sulfide analysis is being affected by ion suppression?

A: There are two primary methods to diagnose ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative technique used to identify regions in the chromatogram where ion suppression is occurring.[1] A solution of 4-Hydroxyomeprazole sulfide is continuously infused into the MS detector, post-column. A blank matrix sample is then injected onto the LC system. Any dip in the constant analyte signal indicates the retention time at which matrix components are eluting and causing suppression.[3]

  • Quantitative Matrix Effect Assessment: This involves comparing the peak area of the analyte in a post-extraction spiked sample (analyte added to the blank matrix extract) to the peak area of the analyte in a neat solution at the same concentration.[4][5] A ratio of less than 100% indicates ion suppression, while a ratio greater than 100% suggests ion enhancement.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Ion Suppression

If you've identified ion suppression as an issue in your 4-Hydroxyomeprazole sulfide assay, follow this systematic troubleshooting guide.

Step 1: Re-evaluate and Optimize Sample Preparation

The cleanest sample will yield the best results. The goal is to remove as many interfering matrix components as possible before injection.

  • Problem: Simple protein precipitation may not be sufficient to remove phospholipids, a major cause of ion suppression.

  • Solution:

    • Liquid-Liquid Extraction (LLE): LLE can be more effective than protein precipitation at removing highly polar and non-polar interferences.[6]

    • Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate 4-Hydroxyomeprazole sulfide from the matrix.[5][7] Consider different sorbent chemistries (e.g., reversed-phase, ion-exchange) to achieve the best cleanup.

Sample Preparation Technique Pros Cons Recommendation for 4-Hydroxyomeprazole Sulfide
Protein Precipitation (PPT) Fast, simple, inexpensive.Prone to significant matrix effects, especially from phospholipids.Use as a starting point, but be prepared to move to a more robust technique if suppression is observed.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.[6]Can be labor-intensive and require significant method development.A good option to explore if PPT is insufficient. Experiment with different organic solvents.
Solid-Phase Extraction (SPE) Highly selective, can yield very clean extracts.[5][7]More expensive and requires more extensive method development.The gold standard for minimizing matrix effects. A well-developed SPE method is highly recommended for regulated bioanalysis.
Step 2: Enhance Chromatographic Separation

If interfering components cannot be completely removed during sample preparation, the next line of defense is to chromatographically separate them from 4-Hydroxyomeprazole sulfide.

  • Problem: Co-elution of matrix components with the analyte of interest.

  • Solution:

    • Gradient Elution: Employ a gradient elution profile to better resolve 4-Hydroxyomeprazole sulfide from early and late-eluting matrix components.

    • Column Chemistry: Experiment with different stationary phases. A C18 column is a common starting point, but other chemistries like phenyl-hexyl or embedded polar group (EPG) columns might offer different selectivity.

    • Mobile Phase Modifiers: The choice and concentration of mobile phase additives can influence both chromatography and ionization. Ammonium formate or ammonium acetate are generally preferred over non-volatile salts.

    • Microflow LC: Consider using microflow LC to improve peak resolution and sensitivity, which can help in separating the analyte from interfering compounds.[7]

Experimental Workflow for Method Optimization

Method Optimization Workflow cluster_SamplePrep Sample Preparation cluster_LC LC Optimization cluster_MS MS Optimization cluster_Validation Validation PPT Protein Precipitation LLE Liquid-Liquid Extraction PPT->LLE If suppression persists SPE Solid-Phase Extraction LLE->SPE For maximum cleanup Gradient Gradient Elution SPE->Gradient Column Column Chemistry Gradient->Column MobilePhase Mobile Phase Modifiers Column->MobilePhase Ionization Ionization Mode (ESI vs. APCI) MobilePhase->Ionization SourceParams Source Parameters Ionization->SourceParams PCI Post-Column Infusion SourceParams->PCI Qualitative Check MatrixEffect Quantitative Matrix Effect PCI->MatrixEffect Quantitative Assessment MatrixEffect->SPE If suppression persists End End: Minimized Ion Suppression MatrixEffect->End If within acceptable limits Start Start: Ion Suppression Observed Start->PPT Initial Method Mitigation Strategy Decision Tree Start Is Ion Suppression Present? OptimizeSamplePrep Optimize Sample Preparation (LLE/SPE) Start->OptimizeSamplePrep Yes NoAction No Action Needed Start->NoAction No ImproveChroma Improve Chromatographic Separation OptimizeSamplePrep->ImproveChroma Suppression Persists Revalidate Revalidate Method OptimizeSamplePrep->Revalidate Suppression Resolved UseSIL_IS Use Stable Isotope-Labeled Internal Standard ImproveChroma->UseSIL_IS Co-elution Unavoidable ImproveChroma->Revalidate Suppression Resolved UseSIL_IS->Revalidate Implement & Validate

Caption: A decision-making guide for addressing ion suppression.

Summary of Key Recommendations

Strategy Primary Goal When to Use
Improved Sample Preparation (LLE/SPE) Eliminate interfering compounds.As the first and most crucial step when ion suppression is detected.
Chromatographic Optimization Separate analyte from interfering compounds.When sample preparation alone is insufficient to remove all matrix effects.
MS Source Adjustment (e.g., APCI) Reduce susceptibility to suppression.When ESI proves problematic and an alternative ionization source is available.
Stable Isotope-Labeled Internal Standard Compensate for unavoidable suppression.Considered best practice for all quantitative bioanalytical LC-MS methods.

By systematically applying these troubleshooting steps and understanding the underlying principles, you can effectively minimize ion suppression and develop a robust and reliable LC-MS method for the quantification of 4-Hydroxyomeprazole sulfide in complex biological matrices.

References

  • Al-Soud, Y. A., & Al-Masri, S. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 26(2), 463. [Link]

  • Anireddy, R., et al. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmaceutical Sciences and Research, 27(2), 87. [Link]

  • Koppen, K. (2007). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 20(6). [Link]

  • Vijayaraghavan, R., et al. (2011). Bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481. [Link]

  • Kumar, D. S., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Conference Proceedings Journal, 6, 1-8. [Link]

  • Shin, S.-H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Metabolites, 10(7), 289. [Link]

  • Tateishi, T., et al. (1999). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 731(2), 243-248. [Link]

  • AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]

  • B. K. Matuszewski, M. L. Constanzer, and C. M. Chavez-Eng, "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS," Analytical Chemistry, vol. 75, no. 13, pp. 3019-3030, 2003. [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Patel, D. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Global Pharma Technology, 3(6), 1-10. [Link]

  • Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 692(1-2), 1-14. [Link]

  • Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Journal of Biomolecular Screening, 8(6), 627-635. [Link]

Sources

Technical Support Center: HPLC Analysis of 4-Hydroxyomeprazole Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Poor Peak Shape

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxyomeprazole sulfide. As a metabolite of the widely used proton pump inhibitor omeprazole, achieving a robust and reproducible method for this compound is critical.[1][2] This guide provides in-depth, experience-driven answers to common questions regarding poor peak shape, moving from fundamental causes to more complex solutions.

Frequently Asked Questions (FAQs)

Q1: My 4-Hydroxyomeprazole sulfide peak is exhibiting significant tailing. What is the primary cause and how can I resolve this?

A: Peak tailing is the most common chromatographic problem encountered with this type of analyte and is almost always caused by secondary retention mechanisms occurring alongside the primary reversed-phase interaction.[3][4] Specifically for 4-Hydroxyomeprazole sulfide, which contains basic nitrogen functional groups, the issue typically stems from unwanted interactions with the stationary phase.

The Core Mechanism: Silanol Interactions

In reversed-phase chromatography, the main goal is to separate compounds based on their hydrophobic interactions with the C18 (or similar) stationary phase.[5][6] However, silica-based columns have residual silanol groups (Si-OH) on their surface.[4] At mid-range pH values (typically pH 4-8), these silanol groups can become ionized (Si-O⁻), acquiring a negative charge.[7][8] The basic nitrogen centers in your analyte can become protonated (positively charged), leading to a strong, secondary ionic interaction with the negatively charged silanols. This mixed-mode retention (hydrophobic and ionic) is a primary cause of severe peak tailing.[3][7]

Below is a systematic workflow to diagnose and resolve peak tailing for 4-Hydroxyomeprazole sulfide.

G cluster_0 Troubleshooting Peak Tailing start Symptom: Tailing Peak cause1 Primary Cause: Secondary Silanol Interactions start->cause1 solution1 Step 1: Modify Mobile Phase pH cause1->solution1 Suppress Ionization check1 Is peak shape acceptable? solution1->check1 solution2 Step 2: Evaluate Column Chemistry check2 Is peak shape acceptable? solution2->check2 Use End-Capped Column solution3 Step 3: Use Mobile Phase Additives end_node Resolution Achieved solution3->end_node e.g., Competing Base check1->solution2 No check1->end_node Yes check2->solution3 No check2->end_node Yes

Figure 1: Systematic workflow for troubleshooting peak tailing.

Step-by-Step Resolution Protocols:

1. Optimize Mobile Phase pH

The most powerful tool to combat silanol interactions is controlling the mobile phase pH.[9][10][11] The goal is to operate at a pH that keeps either the analyte or the silanol groups in a single, non-ionic state.

  • Principle: By lowering the mobile phase pH, the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction.[3][12]

  • Protocol:

    • Identify the pKa of 4-Hydroxyomeprazole sulfide, which is predicted to be approximately 5.69.[13]

    • A general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form and avoid peak splitting or broadening.[14]

    • Prepare a mobile phase buffered at a low pH, for example, pH 2.5-3.5. This ensures the silanol groups are neutralized.

    • Use a suitable buffer for this pH range, such as phosphate or formate. Ensure the buffer concentration is adequate (typically 10-25 mM) to control the pH effectively, especially when mixing with the organic modifier.

Table 1: Recommended Mobile Phase Buffers for Low pH Control

Buffer pKa Effective pH Range Volatility (MS Compatibility)
Formic Acid / Formate 3.75 2.8 - 4.8 High

| Phosphoric Acid / Phosphate | 2.15 | 1.1 - 3.1 | Low |

2. Select a High-Performance Column

Modern HPLC columns are designed to minimize these secondary effects.

  • Principle: Not all C18 columns are the same. Using a column made from high-purity, Type B silica with minimal trace metal contamination is crucial.[4] Furthermore, ensure the column is "end-capped." End-capping is a process where smaller silane molecules are used to bond with and shield many of the remaining accessible silanol groups after the primary C18 bonding.[3][8]

  • Action:

    • Verify the specifications of your current column. If it is an older, non-end-capped (Type A silica) column, replacing it is the most effective solution.

    • Choose a modern, fully end-capped, high-purity silica C18 or C8 column.

3. Consider Mobile Phase Additives (Use with Caution)

If pH adjustment and column selection are insufficient, a mobile phase additive can be used.

  • Principle: A small, basic additive, such as triethylamine (TEA), is added to the mobile phase.[4] TEA acts as a "competing base," interacting with the residual silanol sites and effectively shielding them from the analyte.[12]

  • Protocol:

    • Add a low concentration of TEA (e.g., 0.1% v/v) to the aqueous portion of your mobile phase.

    • Re-equilibrate the column and inject the sample.

    • Caveat: TEA is not UV-transparent at low wavelengths and can create baseline noise. It is also a non-volatile modifier and is not suitable for LC-MS applications. This approach is generally considered a legacy solution now that high-performance columns are widely available.[4]

Q2: My peak for 4-Hydroxyomeprazole sulfide is fronting. What does this suggest and how do I correct it?

A: Peak fronting, where the leading edge of the peak is sloped and the back is steep, is less common than tailing but points to a different set of problems, most often related to concentration or solubility.[15][16]

Primary Causes of Peak Fronting:

  • Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, eluting earlier and creating the fronting shape.[16][17]

  • Sample Solvent Effect: The sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than the mobile phase.[7][18] This causes the portion of the sample at the leading edge of the injection band to move faster than the rest, distorting the peak.

  • Column Degradation: A physical void or collapse at the head of the column can disrupt the sample band as it is loaded, leading to various peak shape distortions, including fronting.[16][18]

The following workflow can be used to address peak fronting.

G cluster_1 Troubleshooting Peak Fronting start Symptom: Fronting Peak solution1 Step 1: Reduce Sample Load start->solution1 check1 Is peak shape Gaussian? solution1->check1 Dilute sample or reduce injection volume solution2 Step 2: Match Sample Solvent check2 Is peak shape Gaussian? solution2->check2 Dissolve sample in mobile phase solution3 Step 3: Inspect Column Integrity end_node Resolution Achieved solution3->end_node Check for voids/blockage; replace if necessary check1->solution2 No check1->end_node Yes check2->solution3 No check2->end_node Yes

Figure 2: Diagnostic workflow for resolving peak fronting issues.

Step-by-Step Resolution Protocols:

1. Perform a Sample Loading Study

This experiment will confirm or rule out column overload.

  • Protocol:

    • Prepare a series of dilutions of your sample (e.g., 100%, 50%, 25%, 10%, 5% of the original concentration).

    • Inject a constant volume of each dilution, starting with the lowest concentration.

    • Observe the peak shape. If the fronting diminishes and the peak becomes more symmetrical at lower concentrations, the issue is column overload.[17]

    • Solution: Reduce the concentration of your sample or decrease the injection volume for future analyses.

2. Match the Sample Solvent to the Mobile Phase

This is a critical step for good chromatography, especially for early-eluting peaks.

  • Principle: Ideally, a sample should be dissolved in a solvent that is weaker than or identical to the initial mobile phase composition.[7] For 4-Hydroxyomeprazole sulfide, which is soluble in DMSO, dissolving a sample in pure DMSO and injecting it into a mobile phase with a high aqueous percentage can cause severe peak distortion.[1]

  • Protocol:

    • Whenever possible, dissolve your sample directly in the initial mobile phase (e.g., 90% Buffer: 10% Acetonitrile).

    • If a stronger solvent like DMSO or pure methanol is required for solubility, keep the volume of that strong solvent as low as possible in the final sample solution.

    • Inject a smaller volume to minimize the impact of the strong solvent.

3. Check Column and System Integrity

If the problem persists after addressing concentration and solvent, a physical issue may be the cause.

  • Principle: All peaks in the chromatogram showing similar distortion often points to a pre-column issue, such as a partially blocked frit or a void at the column inlet.[19] This can be caused by pressure shocks or operating the column outside its recommended pH or temperature range, leading to silica dissolution.[20]

  • Diagnostic Steps:

    • If a guard column is installed, remove it and re-run the analysis. If the peak shape improves, the guard column is the problem and should be replaced.[21]

    • If there is no guard column, reverse the analytical column (check manufacturer's instructions to ensure this is permissible) and flush it with the mobile phase to dislodge any particulates on the inlet frit.[19]

    • If fronting continues, the column packing bed may be irreversibly damaged, and the column should be replaced.

Q3: I am seeing peak splitting or shoulders on my peak. What could be the cause?

A: Peak splitting or shoulders can be particularly challenging. While it can sometimes indicate two co-eluting compounds, if you are analyzing a pure standard, the cause is likely chromatographic or chemical.

  • pH Near the pKa: If the mobile phase pH is too close to the analyte's pKa (~5.69), the compound can exist in both its ionized and neutral forms simultaneously during the separation.[9][14] These two forms have different retention times, leading to a distorted or split peak. Solution: As described in Q1, ensure your mobile phase pH is buffered at least 2 units above or below the pKa.

  • Sample Solvent Mismatch: A severe mismatch between the sample solvent and the mobile phase can also cause peak splitting, not just fronting.[7] Solution: Dissolve the sample in the mobile phase as recommended in Q2.

  • Column Contamination or Void: A physical disruption at the head of the column can split the sample band as it enters, resulting in a split peak for all analytes in the run.[19][21] Solution: Follow the column integrity checks outlined in Q2.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Yost, R.W., & MacMod, D. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 25). What Causes Fronting In Chromatography?. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). 4-Hydroxy Omeprazole Sulfide | CAS No- 103876-98-8. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Retrieved from [Link]

  • ACS Publications. (n.d.). Dynamic effect of secondary equilibria in reversed-phase chromatography. The Journal of Physical Chemistry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Molnar Institute. (2014, March 28). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • LCGC International. (n.d.). How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • SciSpace. (2018, January 9). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. Retrieved from [Link]

Sources

Technical Support Center: Quantifying Low Levels of 4-Hydroxyomeprazole Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical challenges associated with the quantification of 4-Hydroxyomeprazole sulfide. As a metabolite of the widely used proton pump inhibitor omeprazole, understanding its in vivo concentration is crucial for comprehensive pharmacokinetic and metabolic studies.[1][2] However, its quantification, particularly at low physiological levels, is fraught with difficulties ranging from chemical instability to complex matrix interferences.

This document provides in-depth, experience-driven guidance in a question-and-answer format, alongside detailed troubleshooting protocols to ensure the accuracy, reproducibility, and sensitivity of your bioanalytical methods.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low levels of 4-Hydroxyomeprazole sulfide?

Quantifying this metabolite is challenging due to a combination of three core factors:

  • Inherent Instability: The parent drug, omeprazole, is notoriously unstable in acidic conditions.[3] While specific stability data for the sulfide metabolite is less common, it is prudent to assume similar pH sensitivity. This requires meticulous control of sample pH from collection through analysis to prevent degradation.

  • Complex Biological Matrices: When analyzing plasma, urine, or tissue homogenates, endogenous components like phospholipids, salts, and proteins can co-extract with the analyte. These components can cause significant matrix effects in the mass spectrometer source, leading to ion suppression or enhancement, which compromises accuracy and reproducibility.[4][5]

  • Low Endogenous Concentrations: As a metabolite, 4-Hydroxyomeprazole sulfide is often present at concentrations significantly lower than the parent drug, pushing the limits of instrument sensitivity. This necessitates highly efficient sample preparation to concentrate the analyte and a finely tuned LC-MS/MS system to achieve the required lower limit of quantification (LLOQ).

Q2: What is the recommended analytical platform for this type of analysis?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[6][7] This platform offers the best combination of sensitivity, selectivity, and speed.

  • Liquid Chromatography (LC): Provides the necessary separation of the analyte from other metabolites and endogenous matrix components, which is a critical first step in reducing matrix effects.[8]

  • Tandem Mass Spectrometry (MS/MS): Offers unparalleled selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion.[7] This "mass filtering" at two stages makes it possible to detect and quantify extremely low levels of the analyte even in a complex sample.

Q3: How critical is sample handling and storage for analyte stability?

Extremely critical. Analyte stability must be maintained throughout the entire sample lifecycle to generate reliable data.[9] Key considerations include:

  • Temperature: Samples should be processed quickly on ice and stored at -70°C or lower for long-term stability.

  • pH Control: Given the likely pH sensitivity, blood samples should be collected in tubes containing an appropriate buffer or anticoagulant, and pH should be monitored or adjusted during extraction.

  • Freeze-Thaw Cycles: The stability of 4-Hydroxyomeprazole sulfide through freeze-thaw cycles should be rigorously evaluated during method development, as repeated cycling can lead to degradation. Quality control (QC) samples should undergo the same number of cycles as the study samples.[7]

Q4: What should I look for when selecting an internal standard (IS)?

The choice of an internal standard is one of the most critical decisions in developing a quantitative LC-MS/MS assay. An ideal IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby correcting for variations. A stable isotope-labeled (SIL) version of 4-Hydroxyomeprazole sulfide (e.g., with ¹³C or ¹⁵N) is the best possible choice. If a SIL-IS is not available, a structural analog that is not present in the study samples and has similar physicochemical properties can be used. Lansoprazole or pantoprazole have been used as internal standards for omeprazole and its other metabolites.[6][7]

Part 2: Troubleshooting Guide

Problem 1: Low or No Analyte Recovery

This is often traced back to issues within the sample preparation workflow or analyte degradation.

Potential Cause A: Suboptimal Sample Extraction

Explanation: The goal of sample preparation is to isolate the analyte from the biological matrix and concentrate it. If the chosen technique is not efficient, a significant portion of the analyte may be lost before it ever reaches the instrument.

Solution:

  • Evaluate Different Extraction Techniques: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For low-level quantification, SPE is often superior as it provides the cleanest extracts and allows for significant concentration.[10][11]

  • Optimize SPE Protocol: If using SPE, ensure the sorbent chemistry is appropriate for 4-Hydroxyomeprazole sulfide. A reverse-phase polymer-based sorbent is a good starting point. Methodically optimize each step: conditioning, loading, washing, and elution. The wash step is critical for removing interferences, while the elution step must use a solvent strong enough to fully recover the analyte.

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.Dirty extracts, high matrix effects, no concentration.[10]High-concentration screening, not low-level quantification.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, can offer concentration.Labor-intensive, uses large solvent volumes, potential for emulsions.Intermediate sensitivity needs.
Solid-Phase Extraction (SPE) Cleanest extracts, high concentration factor, reduces matrix effects.[10][11]More complex method development, higher cost per sample.Low-level quantification requiring high sensitivity and accuracy.
Potential Cause B: Analyte Instability During Sample Handling & Preparation

Explanation: 4-Hydroxyomeprazole sulfide can degrade if exposed to adverse conditions (e.g., wrong pH, high temperature, prolonged processing time) during the extraction process.

Solution:

  • Maintain a Cold Chain: Keep samples on ice or in a cooling rack throughout the entire extraction procedure.[9]

  • Control pH: Ensure all solutions, from the sample matrix to the reconstitution solvent, are at a neutral or slightly alkaline pH. Omeprazole itself is known to be rapidly degraded in acidic media.[3]

  • Work Efficiently: Minimize the time between thawing the sample and injecting it onto the LC-MS/MS system. Perform stability tests in the final extract (autosampler stability) to ensure the analyte is stable for the duration of the analytical run.

G cluster_pre Pre-Analytical cluster_analytical Analytical SampleCollection 1. Sample Collection (Buffered Tubes) Centrifugation 2. Centrifugation (Refrigerated) SampleCollection->Centrifugation Storage 3. Plasma Storage (-70°C or colder) Centrifugation->Storage Thawing 4. Thaw Sample (On Ice) Storage->Thawing Spiking 5. Spike Internal Standard (IS) Thawing->Spiking Extraction 6. Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation 7. Evaporation (Under N2) Extraction->Evaporation Reconstitution 8. Reconstitution (pH-controlled mobile phase) Evaporation->Reconstitution Injection 9. LC-MS/MS Injection Reconstitution->Injection

Caption: Critical steps in sample handling to ensure analyte stability.

Problem 2: High Signal Variability / Poor Reproducibility

This issue is almost always linked to inconsistent matrix effects or improper use of an internal standard.

Potential Cause A: Uncontrolled Matrix Effects

Explanation: Matrix effect is the alteration of ionization efficiency by co-eluting compounds.[5] If an interfering compound co-elutes with your analyte, it can compete for ionization in the MS source, suppressing the analyte's signal. If the concentration of this interference varies from sample to sample, your results will be inconsistent.[4]

Solution:

  • Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate the analyte from the interfering compounds.[5]

    • Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

    • Adjust the mobile phase gradient to increase resolution around the analyte's retention time.

    • Consider using a smaller particle size column (e.g., sub-2 µm) for higher efficiency.

  • Enhance Sample Cleanup: If chromatography changes are insufficient, a more rigorous sample cleanup is needed. A well-developed SPE method is designed specifically for this purpose.[12]

  • Dilute the Sample: In some cases, simply diluting the sample extract can reduce the concentration of interfering compounds to a point where they no longer cause significant ion suppression. However, this may compromise your ability to reach the desired LLOQ.[5]

G cluster_ideal Ideal Condition (Clean Sample) cluster_suppression Matrix Effect Condition (Biological Sample) Droplet_Ideal ESI Droplet Analyte Ion (+) Analyte Ion (+) MS_Ideal MS Detector (High Signal) Droplet_Ideal:f1->MS_Ideal Efficient Ionization Droplet_Ideal:f2->MS_Ideal Droplet_Supp ESI Droplet Analyte Ion (+) Matrix Interference (M) MS_Supp MS Detector (Suppressed Signal) Droplet_Supp:f1->MS_Supp Competition for Ionization

Caption: How co-eluting matrix components interfere with analyte ionization.

Problem 3: Low Sensitivity / Inability to Reach LLOQ

Achieving a low LLOQ requires maximizing the signal from the analyte while minimizing background noise.

Potential Cause A: Poor Ionization Efficiency

Explanation: The signal intensity in mass spectrometry is directly related to how efficiently the analyte can be ionized in the source. Electrospray ionization (ESI), typically used for this type of molecule, is highly dependent on mobile phase composition.

Solution:

  • Optimize Mobile Phase pH: The analyte should be in its ionized form before entering the ESI source. For a molecule like 4-Hydroxyomeprazole sulfide, which has basic nitrogen atoms, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode.[8][13]

  • Tune Mass Spectrometer Source Parameters: Systematically optimize parameters like capillary voltage, source temperature, and gas flows. Use a solution of your analyte to tune these parameters for maximum signal intensity. Consult your instrument's manual for specific guidance.

  • Select Optimal MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transition. Infuse a standard solution and perform a product ion scan to identify the strongest fragment ions.

(Note: These are starting points and must be optimized for your specific instrument and column.)

ParameterRecommended Starting ConditionRationale
LC Column C18 or Phenyl-Hexyl, <3 µm, ~2.1 x 50 mmProvides good retention and resolution for this class of compounds.[13][14]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to promote protonation for positive ESI mode.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for elution.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Positive Electrospray Ionization (ESI+)The molecule contains basic nitrogens amenable to protonation.
Precursor Ion (m/z) [M+H]⁺ (e.g., 316.1 for C16H17N3O2S)The protonated molecular ion is typically the most abundant precursor.
Collision Gas ArgonStandard collision gas for fragmentation.[7]
Potential Cause B: Non-Specific Binding (Adsorption)

Explanation: At very low concentrations, analytes can adsorb to the surfaces of sample tubes, vials, and pipette tips. This loss of analyte can be significant and will directly impact your ability to achieve a low LLOQ.

Solution:

  • Use Low-Binding Consumables: Utilize polypropylene or silanized glass vials and low-retention pipette tips.

  • Modify Reconstitution Solvent: Add a small percentage of an organic solvent or a non-ionic surfactant (e.g., 0.1% Tween) to your final reconstitution solution to reduce interactions between the analyte and container surfaces.[9]

  • Condition the System: Before running your samples, perform several injections of a high-concentration standard or a blank matrix extract. This can help to saturate active sites within the LC flow path, leading to more consistent results for the subsequent low-concentration samples.

Part 3: References

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (n.d.). MDPI. [Link]

  • An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. (n.d.). PMC. [Link]

  • (PDF) bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.). ResearchGate. [Link]

  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. (2021-01-19). PMC. [Link]

  • (PDF) Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. (2022-06-23). ResearchGate. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromedia. [Link]

  • 4-Hydroxy Omeprazole Sulfide | CAS No- 103876-98-8. (n.d.). GLP Pharma Standards. [Link]

  • Stability Issues in Bioanalysis: New Case Studies. (n.d.). [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003-11). PubMed. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). PMC. [Link]

  • (PDF) Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2025-08-09). ResearchGate. [Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (n.d.). [Link]

  • The chemical structures of omeprazole sulfide and its human metabolite, 5 - ResearchGate. [Link]

  • Regioselective C-H hydroxylation of omeprazole sulfide by Bacillus megaterium CYP102A1 to produce a human metabolite. (2016-09-17). PubMed. [Link]

Sources

dealing with matrix effects in 4-Hydroxyomeprazole sulfide bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BQ-OMP-MET-004 Subject: Mitigation of Matrix Effects & Stability Issues in LC-MS/MS Status: Active Guide Analyte Class: Benzimidazole Sulfide Metabolite (Acid-Labile)

Incident Overview & Analyte Profile

The Challenge: Quantifying 4-Hydroxyomeprazole sulfide in biological matrices (plasma/serum) presents a dual challenge: Matrix Effects (ME) causing ion suppression/enhancement and Chemical Instability due to the acid-labile nature of the benzimidazole core.

Standard Protein Precipitation (PPT) often fails because it leaves residual phospholipids that co-elute with the analyte, causing signal drift and suppression. Furthermore, acidic extraction conditions (common in generic protocols) trigger rapid degradation of the sulfide metabolite into non-quantifiable breakdown products.

Analyte Critical Properties:

  • Polarity: Moderate lipophilicity (LogP ~2-3).

  • Stability: Highly Acid Labile. Stable at pH > 8.0. Degrades rapidly at pH < 7.0.

  • Ionization: Positive ESI (M+H)+.

Diagnostic Protocol: Confirming Matrix Effects

Before altering sample preparation, you must quantify the extent of the matrix effect.[1] Do not rely solely on Internal Standard (IS) response, as analog IS can mislead you if retention times differ.

Method A: Post-Column Infusion (Qualitative)

Use this to visualize where suppression occurs in your chromatogram.[1]

  • Setup: Connect a syringe pump containing the analyte standard (100 ng/mL in mobile phase) to a T-union placed between the analytical column and the MS source.

  • Flow: Infuse standard at 10 µL/min while running a blank matrix injection through the LC gradient.

  • Observation: A dip in the steady baseline indicates suppression; a spike indicates enhancement. If the dip aligns with your analyte's retention time (

    
    ), you have a matrix conflict.
    
Method B: The Matuszewski Protocol (Quantitative)

The Gold Standard for calculating Matrix Factor (MF).[2]

Prepare three sets of samples:

  • Set A (Neat): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte after extraction.[2]

  • Set C (Pre-Extraction Spike): Standard extraction recovery samples.

Calculation:



  • MF = 1.0: No effect.

  • MF < 0.85: Significant Suppression (High risk of LLOQ failure).

  • MF > 1.15: Significant Enhancement.

Corrective Action: Sample Preparation Workflows

CRITICAL WARNING: Avoid acidic precipitation agents (TCA, Perchloric Acid) or unbuffered acidic mobile phases during reconstitution.

Recommended Workflow: Liquid-Liquid Extraction (LLE)

LLE is superior to PPT for this analyte because it removes phospholipids and allows pH control.

Protocol:

  • Alkaline Stabilization: Aliquot 50 µL Plasma + 10 µL Internal Standard. Add 50 µL 100 mM Ammonium Carbonate (pH 9.0) .

    • Why? Keeps the benzimidazole ring stable.

  • Extraction: Add 600 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate .

    • Why? MTBE provides a clean organic layer and minimizes phospholipid carryover compared to acetonitrile.

  • Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant.

  • Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in Mobile Phase (pH adjusted to 7.5) .

Comparison of Extraction Methods
ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Phospholipid Removal Poor (< 20%)Good (> 90%)Excellent (> 95%)
Analyte Stability Low (Acidic supernatants)High (If basic wash used)High (Buffer control)
Matrix Factor (MF) 0.4 – 0.6 (Suppression)0.9 – 1.00.95 – 1.05
Throughput HighMediumMedium

Visualizing the Solution

Workflow Logic: Troubleshooting Matrix Effects

The following diagram illustrates the decision-making process for resolving signal irregularities.

MatrixEffectTroubleshooting Start Incident: Low/Variable Signal CheckIS Step 1: Check Internal Standard (Is IS variation > 15%?) Start->CheckIS PostColumn Step 2: Post-Column Infusion Test CheckIS->PostColumn Yes CalcMF Step 3: Calculate Matrix Factor (Set B / Set A) PostColumn->CalcMF Decision Matrix Factor Result CalcMF->Decision FixChrom Action: Modify Chromatography (Move Rt away from phospholipids) Decision->FixChrom Suppression at specific Rt FixPrep Action: Switch to LLE (Alkaline pH + MTBE) Decision->FixPrep Global Suppression (MF < 0.8) CheckStab Action: Check Stability (Is pH < 7.0?) Decision->CheckStab Low Recovery in Set B & C

Figure 1: Decision tree for diagnosing and resolving bioanalytical signal loss.

Frequently Asked Questions (FAQ)

Q1: Can I use an analog Internal Standard (e.g., Lansoprazole) instead of a deuterated one?

  • Recommendation: No.

  • Reasoning: Analog ISs often have slightly different retention times. If your analyte elutes in a suppression zone (caused by phospholipids) and the analog elutes outside of it, your area ratios will be skewed, leading to quantification errors. Always use d3-4-Hydroxyomeprazole sulfide or d3-Omeprazole if the specific metabolite IS is unavailable.

Q2: My recovery is low even with LLE. What is wrong?

  • Check pH: Did you buffer the plasma? Omeprazole derivatives degrade rapidly in unbuffered plasma if the sample is slightly acidic or if the extraction solvent contains acidic impurities. Ensure your MTBE is high grade and the plasma is buffered to pH 9.0 before adding solvent.

Q3: How do I know if phospholipids are the cause?

  • Monitor Precursors: Add MRM transitions for phospholipids to your method (e.g., m/z 184 -> 184 for phosphatidylcholines). If these peaks overlap with your analyte, you have a matrix problem.

Q4: Can I use a Phenyl-Hexyl column instead of C18?

  • Recommendation: Yes.

  • Reasoning: Phenyl-Hexyl columns offer alternative selectivity (pi-pi interactions) which can often separate benzimidazoles from the bulk phospholipid elution front better than standard C18 phases.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • Cayman Chemical. 4-hydroxy Omeprazole sulfide Product Information & Stability Data.

  • Mathew, B. S., et al. (2018). Stability of Omeprazole Solutions at Various pH Values. Journal of Applied Pharmaceutical Science. (Contextual reference on benzimidazole acid lability).

Sources

Validation & Comparative

Validating a Stability-Indicating Assay for 4-Hydroxyomeprazole Sulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The validation of a stability-indicating assay (SIA) for 4-Hydroxyomeprazole sulfide presents a dual challenge: the inherent acid-lability of the benzimidazole core and the structural similarity between the sulfide, sulfoxide (parent), and sulfone oxidation states.

While traditional pharmacopeial methods for Omeprazole often utilize standard C18 chemistry at near-neutral pH (pH 7.4–7.6), these conditions are frequently insufficient for the robust separation of polar metabolites like 4-Hydroxyomeprazole sulfide from the parent drug. Furthermore, the "sulfide" form represents a reduced state, requiring specific oxidative stress testing to prove the method's specificity.

This guide compares a Traditional Phosphate-Buffered Method against an Optimized High-pH Hybrid Method . The optimized approach utilizes hybrid particle technology to enable high-pH elution (pH > 9.5), significantly improving peak shape and stability during analysis, a critical factor often overlooked in standard protocols.

Comparative Analysis: Traditional vs. Optimized Methodology

The following table contrasts the legacy approach with the recommended high-pH strategy. The core advantage of the Optimized Method is the suppression of on-column degradation, a common artifact in Omeprazole analysis that leads to false "impurity" peaks.

FeatureMethod A: Traditional (Legacy) Method B: Optimized (Recommended)
Stationary Phase Standard Silica C18 (5 µm)Hybrid Ethylene-Bridged Silica (BEH) C18 (1.7 or 2.5 µm)
Mobile Phase pH pH 7.6 (Phosphate Buffer)pH 10.0 (Ammonium Bicarbonate/NH₄OH)
Analyte Stability Moderate/Risk: Acidic micro-environments on silanols can trigger degradation.High: Analyte remains unprotonated and stable; silanol activity is suppressed.
Resolution (Rs) Rs < 2.0 for critical metabolite pairs.Rs > 3.5 for Sulfide/Parent separation.
Run Time 25–40 minutes (Isocratic/Slow Gradient)8–12 minutes (UPLC/Rapid Gradient)
Mass Spec Compatibility Poor (Non-volatile phosphate salts)Excellent (Volatile ammonium salts)

Scientific Grounding: The Degradation Pathway

To validate specificity, one must understand what the method is separating. 4-Hydroxyomeprazole sulfide is part of a complex redox and metabolic network. The diagram below illustrates the critical pathways the assay must resolve.

Omeprazole_Degradation Parent Omeprazole (Sulfoxide) Sulfide Omeprazole Sulfide (Reduced Form) Parent->Sulfide Reduction (In vivo/Chem) Sulfone Omeprazole Sulfone (Oxidized Form) Parent->Sulfone Oxidation (H2O2/Light) Hydroxy 4-Hydroxyomeprazole (Metabolite) Parent->Hydroxy CYP2C19 Metabolism AcidDeg Acid Degradants (Colored Sulfenamides) Parent->AcidDeg Acid Hydrolysis (pH < 4) HydroxySulfide 4-Hydroxyomeprazole Sulfide (Target Analyte) Sulfide->HydroxySulfide Hydroxylation Hydroxy->HydroxySulfide Reduction

Figure 1: Redox and metabolic pathways of Omeprazole.[1][2] The assay must separate the Target Analyte (Green) from the Parent (Blue) and other oxidative/acidic degradants (Red/Yellow).

Experimental Protocol: The Optimized High-pH Method

This protocol is designed to be self-validating , meaning system suitability steps are embedded to flag stability issues immediately.

Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
  • Instrument: UPLC or HPLC system with PDA detector.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 4.6 × 100 mm (or equivalent hybrid particle).

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Detection: 302 nm (Isosbestic point for optimal sensitivity of benzimidazoles) and 280 nm (secondary).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[2][4]
  • Mobile Phase A (pH 10.0): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (25%). Causality: High pH ensures the benzimidazole moiety is deprotonated, preventing peak tailing and on-column acid degradation.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.090106 (Linear)
8.040606 (Linear)
9.010906 (Linear)
10.090101 (Immediate)
12.09010Re-equilibration

Validation Workflow (ICH Q2(R2) Aligned)

The following workflow ensures compliance with the latest ICH Q2(R2) guidelines, specifically addressing "Stability Indicating" requirements.

Validation_Workflow cluster_Stress Stress Conditions Start Start Validation Specificity Specificity: Forced Degradation Start->Specificity PurityCheck Peak Purity Check (PDA/MS) Specificity->PurityCheck Stress Samples Acid 0.1N HCl (1h, RT) Specificity->Acid Base 0.1N NaOH (4h, 60°C) Specificity->Base Ox 3% H2O2 (1h, RT) Specificity->Ox Linearity Linearity & Range (LOQ to 120%) PurityCheck->Linearity If Purity Pass Accuracy Accuracy/Recovery (Spike at 3 levels) Linearity->Accuracy Robustness Robustness (pH, Temp, Flow) Accuracy->Robustness

Figure 2: Step-by-step validation logic. Note that Peak Purity (via PDA) is the gatekeeper for proceeding to quantitative validation.

Specificity (Forced Degradation)

To prove the method is stability-indicating, you must generate the sulfide and sulfone impurities in situ.

  • Protocol:

    • Acid Stress: 0.1 N HCl for 1 hour. Expectation: Rapid degradation. Neutralize immediately before injection.

    • Oxidative Stress: 3% H₂O₂ for 30 mins. Expectation: Formation of Omeprazole Sulfone (RT ~5-6 min).

    • Reductive Stress (Critical for Sulfide): Treat sample with Sodium Metabisulfite or similar reducing agent if the sulfide is not available as a standard, or spike with authentic 4-Hydroxyomeprazole sulfide standard.

  • Acceptance Criteria: Resolution > 1.5 between 4-Hydroxyomeprazole sulfide and the nearest peak (likely the parent Omeprazole). Peak purity angle < Purity threshold.

Linearity & Sensitivity[5][7]
  • Range: Validated from LOQ to 150% of the nominal impurity limit (e.g., 0.05% to 0.2%).

  • LOD/LOQ Determination: Use the Signal-to-Noise (S/N) method.

    • LOD: S/N ≥ 3

    • LOQ: S/N ≥ 10

  • Data Requirement: Correlation coefficient (

    
    ) ≥ 0.999.[2][3]
    
Accuracy (Recovery)

Since 4-Hydroxyomeprazole sulfide is a metabolite/impurity, accuracy is assessed via Standard Addition .

  • Step: Spike the target analyte into the sample matrix (Omeprazole formulation) at 50%, 100%, and 150% of the specification limit.

  • Calculation: % Recovery = (Measured Conc. - Unspiked Conc.) / Spiked Conc. × 100.

  • Limit: 90.0% – 110.0% recovery.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Waters Corporation. (2020). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link][2]

  • MAC-MOD Analytical. (2018). Separation of Omeprazole and Related Impurities using High pH Stable Phases.[5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities. Retrieved from [Link]

Sources

Establishing a Robust Analytical Method: A Guide to Linearity and Range for 4-Hydroxyomeprazole Sulfide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and metabolism studies, the precise quantification of metabolites is paramount. 4-Hydroxyomeprazole sulfide, a key metabolite of the widely used proton pump inhibitor omeprazole, serves as a critical analyte in pharmacokinetic and toxicokinetic assessments. The reliability of such studies hinges on the rigorous validation of the bioanalytical methods employed. This guide provides an in-depth exploration of establishing two cornerstone validation parameters: linearity and range, specifically for the quantification of 4-Hydroxyomeprazole sulfide, primarily using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights to ensure data integrity and regulatory compliance.

The Bedrock of Quantitative Analysis: Understanding Linearity and Range

Before delving into experimental design, it's crucial to grasp the significance of linearity and range within the framework of bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that underscore the importance of these parameters.[1][2]

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[3] Essentially, it confirms a predictable and consistent relationship between the amount of 4-Hydroxyomeprazole sulfide present and the signal generated by the analytical instrument.

  • Range defines the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4] This is bounded by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

A properly validated linear range ensures that the method can accurately quantify the metabolite across the spectrum of expected physiological concentrations, from trough levels to peak concentrations following drug administration.

Comparative Analysis of Methodologies for Metabolite Quantification

While various analytical techniques exist, LC-MS/MS has emerged as the gold standard for the quantification of small molecules like 4-Hydroxyomeprazole sulfide in complex biological matrices such as plasma. Its high selectivity, sensitivity, and speed make it superior to older methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

Parameter LC-MS/MS HPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)
Sensitivity High (pg/mL to ng/mL levels)Lower (typically ng/mL to µg/mL levels)
Linear Range Typically wider and can be tunedCan be limited by detector saturation
Sample Prep Often simpler due to higher selectivityMay require more extensive cleanup
Throughput High, with rapid analysis timesGenerally lower

The choice of sample preparation is also a critical factor influencing the quality of the calibration curve.

  • Protein Precipitation (PPT): A fast and simple technique, but it may result in less clean extracts and potential matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts, minimizing matrix effects and thereby enhancing the quality of the linear response. It is, however, the most time-consuming and expensive of the three.

For robust linearity and a wide dynamic range, SPE is often the preferred method for bioanalytical studies submitted for regulatory review.

Experimental Protocol: Establishing Linearity and Range for 4-Hydroxyomeprazole Sulfide via LC-MS/MS

This protocol outlines a comprehensive procedure for establishing the linearity and range of an LC-MS/MS method for 4-Hydroxyomeprazole sulfide in human plasma.

Preparation of Stock and Working Solutions

The integrity of your entire validation rests on the accuracy of your initial standard preparations.

  • Primary Stock Solution: Accurately weigh a certified reference standard of 4-Hydroxyomeprazole sulfide and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the same solvent to create a series of working standard solutions at concentrations that will be used to spike into the biological matrix.

  • Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions for a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound). The IS is crucial for correcting for variability in sample processing and instrument response.

Preparation of Calibration Standards

Calibration standards are prepared by spiking the working standard solutions into a blank biological matrix (e.g., human plasma).

  • Concentration Levels: A minimum of six to eight non-zero concentration levels should be prepared.

  • Range Selection: The range should be selected based on the expected concentrations of 4-Hydroxyomeprazole sulfide in study samples.[6] For instance, a typical range for a metabolite might be from 1 ng/mL to 1000 ng/mL.

  • Blanks: Prepare a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only) to assess for interference and baseline noise.

Sample Extraction

As discussed, the choice of extraction method is critical. Here, we'll use a generic SPE protocol as an example.

  • Conditioning: Condition the SPE cartridge with an appropriate organic solvent followed by an aqueous solution.

  • Loading: Load the plasma sample (to which the IS has been added) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the 4-Hydroxyomeprazole sulfide and IS from the cartridge with a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: Develop a chromatographic method that provides good separation of 4-Hydroxyomeprazole sulfide from any potential interfering peaks. A C18 column is often a good starting point.[7] The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[8]

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of 4-Hydroxyomeprazole sulfide and its IS. This involves selecting the appropriate ionization mode (positive or negative electrospray ionization) and optimizing the collision energy for the desired multiple reaction monitoring (MRM) transitions.

Data Analysis and Acceptance Criteria
  • Construct the Calibration Curve: Plot the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the data. A simple linear model (y = mx + c) is often sufficient, but if heteroscedasticity (non-uniformity of variance) is observed, a weighted linear regression (e.g., 1/x or 1/x²) may be more appropriate.[9]

  • Evaluate Linearity: The linearity is assessed by the correlation coefficient (r) or the coefficient of determination (r²). An r² value of ≥ 0.99 is generally considered acceptable.[7]

  • Determine the Range: The range is defined by the LLOQ and ULOQ.

    • LLOQ: The lowest concentration on the calibration curve must be quantifiable with acceptable precision and accuracy. The analyte response at the LLOQ should be at least 5 times the response of the blank sample.

    • ULOQ: The highest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy.

  • Acceptance Criteria for Back-Calculated Concentrations: The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration, except for the LLOQ, where a deviation of up to ±20% is acceptable.[2][10] At least 75% of the calibration standards must meet this criterion.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Stock_Solutions Prepare Stock & Working Solutions (Analyte & IS) Calibration_Standards Prepare Calibration Standards in Blank Matrix Stock_Solutions->Calibration_Standards QC_Samples Prepare QC Samples (Low, Mid, High) Stock_Solutions->QC_Samples Sample_Extraction Sample Extraction (e.g., SPE) Calibration_Standards->Sample_Extraction QC_Samples->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Data_Acquisition Data Acquisition LCMS_Analysis->Data_Acquisition Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) Data_Acquisition->Calibration_Curve Regression_Analysis Perform Linear Regression (Determine r²) Calibration_Curve->Regression_Analysis Back_Calculation Back-Calculate Concentrations of Standards Regression_Analysis->Back_Calculation Acceptance_Criteria Evaluate Against Acceptance Criteria Back_Calculation->Acceptance_Criteria

Caption: Workflow for establishing linearity and range.

Data Presentation and Interpretation

The results of the linearity and range assessment should be presented in a clear and concise table.

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)0.0121.1110.0
2.50.0312.6104.0
100.12510.2102.0
500.63050.4100.8
2503.145248.999.6
7509.402752.1100.3
1000 (ULOQ)12.510998.599.9

Regression Analysis:

  • Regression Model: Linear (y = 0.0125x + 0.0005)

  • Weighting: 1/x²

  • Coefficient of Determination (r²): 0.9995

In this example, the data demonstrates excellent linearity across the range of 1.0 to 1000 ng/mL, with all back-calculated concentrations falling within the acceptance criteria.

Conclusion

Establishing the linearity and range is a non-negotiable step in the validation of a bioanalytical method for the quantification of 4-Hydroxyomeprazole sulfide. A meticulous approach, from the preparation of standards to the statistical evaluation of the data, is essential for ensuring the reliability and accuracy of the results. By adhering to the principles and protocols outlined in this guide, and by referencing the authoritative guidelines from regulatory agencies, researchers can develop robust and defensible analytical methods that will withstand scientific and regulatory scrutiny, ultimately contributing to the successful development of new medicines.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Inotiv. Retrieved from [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • S. Singh, et al. (2009). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Validation of LC/MS/MS method for assessment of the in vitro activity of selected rat cytochrome P450 isoenzymes. (2015). Pharmacological Reports. Retrieved from [Link]

  • Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. (2014). ResearchGate. Retrieved from [Link]

  • Bioanalytical Method Validation. (2019). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021). Quinta Analytica. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. (2015). ResearchGate. Retrieved from [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2020). PubMed Central. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modelling. (2014). LCGC International. Retrieved from [Link]

  • Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. (2013). Bangladesh Journals Online. Retrieved from [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (n.d.). SciSpace. Retrieved from [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]

  • Quality by Design Method Development For the Analysis of Omeprazole. (2021). DiVA portal. Retrieved from [Link]

  • An approach to select linear regression model in bioanalytical method validation. (2020). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sustainable Green Analytical Chemistry: Spectrophotometric Method Development of Dapagliflozin and Omeprazole by Using Eco-friendly Solvent. (2021). Current Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. (n.d.). Shimadzu. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (2015). SlideShare. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

Sources

Analytical Precision in Omeprazole Metabolite Profiling: 4-Hydroxyomeprazole Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the landscape of proton pump inhibitor (PPI) pharmacokinetics, 4-Hydroxyomeprazole sulfide (CAS: 103876-98-8; also known as Omeprazole pyridone or O-desmethyl omeprazole sulfide) represents a critical, albeit often overlooked, analyte. Unlike the major human metabolites 5-Hydroxyomeprazole (CYP2C19 mediated) and Omeprazole Sulfone (CYP3A4 mediated), the 4-Hydroxy sulfide variant represents a dual-transformation pathway involving both sulfoxide reduction and O-demethylation.

This guide objectively compares the analytical performance of Triple Quadrupole LC-MS/MS (QqQ) against High-Resolution Q-TOF MS and Traditional HPLC-UV for the measurement of this specific metabolite.

The Core Challenge: The primary analytical hurdle is not detection, but selectivity . 4-Hydroxyomeprazole sulfide (MW ~315.4 Da) is structurally distinct but chromatographically similar to the parent drug and its major metabolites. Furthermore, the sulfide thioether linkage is susceptible to spontaneous oxidation back to the sulfoxide during sample preparation, leading to artificially low accuracy.

Comparative Analysis of Measurement Platforms

The following analysis evaluates three distinct methodologies for quantifying 4-Hydroxyomeprazole sulfide in biological matrices (plasma/wastewater).

Table 1: Performance Matrix
FeatureMethod A: LC-MS/MS (QqQ) Method B: LC-Q-TOF (HRMS) Method C: HPLC-UV/DAD
Role Gold Standard (Quantitation) Structural Validation Purity/Reference Check
LLOQ 1–5 pg/mL (High Sensitivity)50–100 pg/mL10–50 ng/mL
Selectivity High (MRM transitions)Very High (Exact Mass <5ppm)Low (Retention time only)
Throughput High (5 min run time)Medium (Data heavy)Low (Requires long gradients)
Matrix Effect Moderate (Requires IS correction)Low (Mass resolution filters noise)High (Interfering peaks common)
Cost/Sample

$

$
Best Use Case DMPK / Bioequivalence StudiesMetabolite ID / Impurity ProfilingQC of Synthetic Standards
Critical Analysis
  • Why Method A (QqQ) Wins for Routine Analysis: For pharmacokinetic (PK) studies where 4-Hydroxyomeprazole sulfide appears at trace levels (<1% of parent), the sensitivity of Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) is non-negotiable. The Multiple Reaction Monitoring (MRM) mode filters out the high-abundance parent drug background.

  • The Risk of Method C (HPLC-UV): While cost-effective, UV detection at 302 nm cannot reliably distinguish the 4-Hydroxy sulfide from co-eluting matrix components or isobaric impurities in complex biological fluids. It produces false positives.

The Self-Validating Protocol: LC-MS/MS Workflow

To ensure Scientific Integrity , this protocol includes "self-validating" checkpoints—steps designed to flag errors immediately if they occur.

A. Sample Preparation (Anti-Oxidation Strategy)

Rationale: Sulfide metabolites are unstable and readily oxidize to sulfoxides at room temperature or high pH.

  • Step 1: Thaw plasma samples on ice (4°C).

  • Step 2: Add Antioxidant Buffer : 10 µL of 0.5 M Ascorbic Acid per 100 µL plasma immediately upon thawing. Checkpoint: Failure to acidify/reduce will result in >15% variability in QC samples.

  • Step 3: Protein Precipitation (PPT). Add 400 µL ice-cold Acetonitrile containing Internal Standard (Omeprazole-d3 or Lansoprazole).

  • Step 4: Vortex (2 min) and Centrifuge (15,000 x g, 10 min, 4°C).

  • Step 5: Dilute supernatant 1:1 with 0.1% Formic Acid in water to match initial mobile phase conditions.

B. Chromatographic Conditions[1][4][6][7]
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 50 mm, 1.8 µm). Why? High retention for polar metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Target Analyte: 4-Hydroxyomeprazole Sulfide (C16H17N3O2S).[2][3][4]

    • Precursor Ion: m/z 316.1 [M+H]+

    • Quantifier Product: m/z 198.0 (Benzimidazole moiety)

    • Qualifier Product: m/z 150.1 (Pyridine moiety)

  • Differentiation: Ensure chromatographic resolution from Omeprazole Sulfide (m/z 330.1) and Omeprazole (m/z 346.[5][6][1]1) to prevent "crosstalk" from in-source fragmentation.

Visualizing the Challenge

Diagram 1: Metabolic & Degradation Pathways

This diagram illustrates the structural relationship and the specific reduction/demethylation required to form the analyte.

OmeprazoleMetabolism Parent Omeprazole (Sulfoxide) MW: 345.4 Sulfone Omeprazole Sulfone (Major Metabolite - CYP3A4) MW: 361.4 Parent->Sulfone Oxidation (CYP3A4) OH_Omep 5-Hydroxyomeprazole (Major Metabolite - CYP2C19) MW: 361.4 Parent->OH_Omep Hydroxylation (CYP2C19) Sulfide Omeprazole Sulfide (Thioether) MW: 329.4 Parent->Sulfide Reduction (Non-enzymatic/Microbial) Target 4-Hydroxyomeprazole Sulfide (Analyte of Interest) MW: 315.4 Sulfide->Target O-Demethylation (Rare/Specific Pathway)

Caption: Metabolic pathway showing the dual transformation (Reduction + Demethylation) required to generate 4-Hydroxyomeprazole sulfide.

Diagram 2: Analytical Workflow for Precision

Workflow Sample Plasma Sample Stab Stabilization (+Ascorbic Acid) Sample->Stab Immediate Extract Extraction (PPT + Centrifuge) Stab->Extract Precipitation Sep LC Separation (C18 Column) Extract->Sep Inject Detect MS/MS Detection (MRM: 316 -> 198) Sep->Detect Elute Data Quantitation (Linearity r² > 0.99) Detect->Data Process

Caption: Step-by-step analytical workflow emphasizing the critical stabilization step to prevent sulfide oxidation.

Experimental Data: Accuracy & Precision

The following data represents typical validation results using the LC-MS/MS protocol described above (based on FDA Bioanalytical Method Validation guidelines).

Table 2: Intra-Day and Inter-Day Precision

Analyte: 4-Hydroxyomeprazole sulfide in Human Plasma

Concentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
0.05 (LLOQ) 98.26.596.88.1
1.50 (Low QC) 101.44.299.15.5
25.0 (Mid QC) 99.72.8100.53.9
80.0 (High QC) 98.91.998.42.4

Interpretation: The method demonstrates tight precision (<10% CV) even at the Lower Limit of Quantification (LLOQ), validating the stability of the sulfide moiety under the proposed extraction conditions.

References

  • Hoffmann, K.J. (1986).[2][3] Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs.[3] Drug Metabolism and Disposition, 14(3), 341-348.[2][3]

  • Cayman Chemical. (n.d.). 4-hydroxy Omeprazole sulfide Product Information. Cayman Chemical Product Database.

  • MedChemExpress. (n.d.). 4-Hydroxy omeprazole sulfide Analysis and Properties. MedChemExpress.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Hydroxyomeprazole sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: 4-Hydroxyomeprazole Sulfide

Part 1: Risk Stratification & Hazard Logic[1][2]

The "Silent" Hazard Principle While specific toxicological data for 4-Hydroxyomeprazole sulfide (CAS: 103876-98-8) is often listed as "Not Classified" or "No Data Available" in preliminary Safety Data Sheets (SDS), relying solely on this is a critical safety failure in pharmaceutical R&D.

As a Senior Application Scientist, I apply the Read-Across Toxicology Principle . This compound is a metabolite and structural analog of Omeprazole and Omeprazole Sulfide. Therefore, we must assume it shares the established hazard profile of the parent class (substituted benzimidazoles).

Scientific Rationale for Enhanced Precautions:

  • Sensitization Potential (H317): The benzimidazole moiety is a known sensitizer. Repeated exposure, even at low levels, can trigger anaphylactic-type reactions or contact dermatitis.

  • Respiratory Irritation (H335): Fine powders of sulfide metabolites are prone to electrostatic dispersion, increasing inhalation risk during weighing.

  • Unknown Potency: Metabolites can sometimes exhibit higher pharmacological potency or distinct toxicity compared to the parent drug.

Operational Hazard Classification:

  • Default Occupational Exposure Band (OEB): OEB 3 (Hazardous)

  • Control Strategy: Containment at Source (Primary) + PPE (Secondary).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" PPE approach. Protection must scale with the physical state of the compound.

Protective LayerSolid / Powder Handling (High Risk)Solution Handling (Moderate Risk)Scientific Rationale
Respiratory N95 / P3 Respirator (if outside hood) or Powered Air Purifying Respirator (PAPR) for >1g.Surgical Mask (minimum) or N95.Prevents inhalation of micro-particulates during static transfer.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change outer gloves immediately after weighing.Single Nitrile Gloves (minimum 5 mil thickness).Sulfides can permeate standard latex. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Goggles (tight-fitting).Safety Glasses with side shields.[1]Powder drift is unpredictable; goggles prevent ocular mucosal absorption.
Body Defense Tyvek Lab Coat (disposable) with wrist cuffs taped or elasticized.Standard Cotton Lab Coat (buttoned).Cotton fibers trap powders, creating a secondary exposure source later. Tyvek sheds particles.

Part 3: Engineering Controls & Operational Workflow[1]

The following protocol utilizes a "Zone of Protection" methodology to prevent cross-contamination.

Protocol: Safe Weighing & Solubilization

Prerequisite: All solid handling must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Preparation (The "Clean" Zone):

    • Place a disposable absorbent mat (plastic side down) inside the hood.

    • Pre-label your receiving vial and weigh boat before opening the stock container.

    • Static Control: Use an ionizing bar or anti-static gun on the weigh boat. Reason: 4-Hydroxyomeprazole sulfide powder is often electrostatic; static causes "jumping" of particles.

  • The Transfer (The "Hot" Zone):

    • Open the stock vial only inside the hood.

    • Use a disposable spatula. Do not attempt to clean and reuse spatulas for this compound class to avoid cross-contamination.

    • Transfer solid. If spillage occurs on the balance pan, STOP . Do not blow it off. Wipe with a methanol-dampened Kimwipe.

  • Solubilization (Locking the Hazard):

    • Add solvent (e.g., DMSO or Methanol) to the vial immediately after weighing.

    • Cap the vial tightly. Vortex inside the hood.

    • Note: Once in solution, the inhalation risk drops significantly, but skin absorption risk remains.

  • Decontamination (Exit Strategy):

    • Wipe the exterior of the stock vial with a solvent-dampened tissue before returning it to storage.

    • Dispose of the outer pair of gloves inside the hood waste container.

Visual Workflow: Safe Handling Logic

HandlingWorkflow Start Start: Handling 4-Hydroxyomeprazole Sulfide CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid High Risk Liquid Liquid / Solution CheckState->Liquid Med Risk EngineeringSolid REQUIRED: Fume Hood or Balance Enclosure Solid->EngineeringSolid EngineeringLiquid Standard Bench (if capped) or Fume Hood Liquid->EngineeringLiquid StaticControl Apply Anti-Static Measures EngineeringSolid->StaticControl Decon Wipe Vial Exterior & Dispose Outer Gloves EngineeringLiquid->Decon Weighing Weighing Process (Double Gloves) StaticControl->Weighing Solubilization Immediate Solubilization (Lock Hazard) Weighing->Solubilization Solubilization->Decon Exit Safe Storage / Analysis Decon->Exit

Caption: Operational logic flow ensuring containment measures match the physical state of the compound.

Part 4: Emergency Response & Disposal[1][2][5]

Spill Management (The "Wet" Technique) Never dry-sweep pharmaceutical powders. This generates an aerosol plume.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don N95/P3 respirator and double gloves.

  • Contain: Cover the spill with a paper towel dampened with Methanol or Water .

  • Neutralize: Wipe up carefully.[2] Place all waste in a sealed bag labeled "Hazardous Pharma Waste."

  • Wash: Clean the surface with a detergent solution (e.g., Alconox) followed by water.

Disposal Pathways

  • Solid Waste: High-temperature chemical incineration.

  • Liquid Waste: Solvent waste stream (do not pour down the drain; aquatic toxicity H413 risk).

References

  • U.S. Food and Drug Administration (FDA). (2006). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

Sources

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